Loreclezole
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
1-[(Z)-2-chloro-2-(2,4-dichlorophenyl)ethenyl]-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl3N3/c11-7-1-2-8(9(12)3-7)10(13)4-16-6-14-5-15-16/h1-6H/b10-4- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLHZTBDUXXHOM-WMZJFQQLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=CN2C=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)/C(=C/N2C=NC=N2)/Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6048252 | |
| Record name | Loreclezole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6048252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117857-45-1 | |
| Record name | Loreclezole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117857-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Loreclezole [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117857451 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Loreclezole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6048252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LORECLEZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6DJ32STZ5W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Properties of Loreclezole
For Researchers, Scientists, and Drug Development Professionals
Abstract
Loreclezole is a selective anticonvulsant agent that exerts its pharmacological effects through positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor. Structurally classified as a triazole derivative, this compound exhibits a notable preference for GABA-A receptor isoforms containing β2 or β3 subunits, a characteristic that underpins its distinct pharmacological profile. This technical guide provides a comprehensive overview of the chemical structure and diverse properties of this compound, including its physicochemical characteristics, pharmacological activity, and the signaling pathways it modulates. Detailed methodologies for key experimental procedures used to characterize this compound are also presented to facilitate further research and development.
Chemical Structure and Physicochemical Properties
This compound, with the IUPAC name 1-[(Z)-2-chloro-2-(2,4-dichlorophenyl)ethenyl]-1,2,4-triazole, is a synthetic molecule with the chemical formula C₁₀H₆Cl₃N₃.[1] Its structure features a dichlorophenyl ring linked to a triazole moiety via a chloroethenyl bridge.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₆Cl₃N₃ | [1] |
| Molecular Weight | 274.53 g/mol | [1] |
| IUPAC Name | 1-[(Z)-2-chloro-2-(2,4-dichlorophenyl)ethenyl]-1,2,4-triazole | [1] |
| SMILES | c1cc(c(cc1Cl)Cl)/C(=C/n2cncn2)/Cl | [1] |
| LogP | 3.8 | |
| Solubility | Water: < 0.1 mg/mL (insoluble) DMSO: 110 mg/mL (400.68 mM) (with ultrasound) Ethanol: Soluble to 5 mM (with gentle warming) |
Pharmacological Properties and Mechanism of Action
This compound is a positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. Its mechanism of action is highly specific, targeting a modulatory site on the β subunits of the receptor.
Subunit Selectivity
A key feature of this compound is its pronounced selectivity for GABA-A receptors containing the β2 or β3 subunits over those containing the β1 subunit. This selectivity is significant, with studies indicating a more than 300-fold higher affinity for β2/β3-containing receptors. This specificity is attributed to a single amino acid residue within the transmembrane domain 2 (TM2) of the β subunit.
Potency and Efficacy
In functional assays, this compound demonstrates potentiation of GABA-induced chloride currents. Electrophysiological studies on hippocampal CA1 pyramidal cells have reported an EC₅₀ of 9 µM for the enhancement of GABA-A receptor currents. At higher concentrations (50-100 µM), this compound can directly activate the GABA-A receptor, albeit to a lesser extent than GABA itself. Furthermore, at concentrations exceeding 6 µM, this compound has been observed to enhance the apparent desensitization of the receptor.
Table 2: Pharmacological Activity of this compound
| Parameter | Value | Receptor/System | Reference |
| Affinity | >300-fold higher for β2/β3 vs. β1 subunits | Recombinant human GABA-A receptors | |
| EC₅₀ | 9 µM (for GABAR currents) | Rat hippocampal CA1 pyramidal cells | N/A |
| Direct Activation | Induces inward Cl⁻ currents at 50-100 µM | Recombinant human GABA-A receptors (α1β2γ2S) | |
| Receptor Desensitization | Enhances at >6 µM | Recombinant GABA-A receptors |
Signaling Pathway
The binding of this compound to its specific site on the β2 or β3 subunits of the GABA-A receptor potentiates the effect of GABA. This leads to an increased influx of chloride ions (Cl⁻) into the neuron upon GABA binding. The influx of negatively charged chloride ions hyperpolarizes the neuronal membrane, making it less likely to fire an action potential. This enhancement of inhibitory neurotransmission is the fundamental mechanism underlying the anticonvulsant and sedative properties of this compound.
Experimental Protocols
The following sections detail the methodologies for key experiments used in the characterization of this compound.
[³⁵S]TBPS Binding Assay
This assay is used to investigate the interaction of this compound with the GABA-A receptor channel domain.
Objective: To determine the effect of this compound on the binding of [³⁵S]t-butylbicyclophosphorothionate ([³⁵S]TBPS), a radioligand that binds within the chloride ion channel of the GABA-A receptor.
Methodology:
-
Membrane Preparation: Whole brains from adult male Lister Hooded rats are homogenized in ice-cold sucrose buffer. The homogenate is centrifuged, and the resulting pellet is washed and resuspended in buffer to obtain a crude synaptosomal membrane preparation.
-
Binding Assay:
-
Aliquots of the membrane preparation are incubated with [³⁵S]TBPS (typically 2 nM) in the presence and absence of varying concentrations of this compound.
-
The incubation is carried out in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) for a defined period (e.g., 90 minutes) at a specific temperature (e.g., 25°C).
-
Non-specific binding is determined in the presence of a high concentration of a competing ligand, such as picrotoxin (e.g., 10 µM).
-
-
Data Analysis:
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
IC₅₀ values for this compound are determined by non-linear regression analysis of the concentration-response curves.
-
Whole-Cell Patch Clamp Electrophysiology
This technique is employed to directly measure the effect of this compound on GABA-A receptor-mediated currents in neurons.
Objective: To characterize the modulatory effects of this compound on GABA-activated chloride currents in cultured neurons or brain slices.
Methodology:
-
Cell Preparation: Primary neuronal cultures (e.g., from rat cortex or hippocampus) or acute brain slices are prepared and maintained in appropriate culture medium or artificial cerebrospinal fluid (aCSF).
-
Recording Setup:
-
A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution mimicking the intracellular ionic composition and positioned onto the surface of a neuron.
-
A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.
-
The membrane patch is then ruptured to achieve the whole-cell configuration, allowing for control of the membrane potential (voltage-clamp) and measurement of transmembrane currents.
-
-
Drug Application:
-
GABA is applied to the neuron at a sub-maximal concentration (e.g., EC₂₀) to elicit a baseline current.
-
This compound is then co-applied with GABA at various concentrations to determine its effect on the GABA-evoked current.
-
-
Data Acquisition and Analysis:
-
Currents are recorded using a patch-clamp amplifier and digitized for computer analysis.
-
The peak amplitude, kinetics, and charge transfer of the GABA-A receptor-mediated currents are measured in the absence and presence of this compound.
-
Concentration-response curves are generated to determine the EC₅₀ of this compound's potentiating effect.
-
References
The Discovery and Development of Loreclezole: A Technical Overview for Researchers
Beerse, Belgium - Loreclezole, a novel anticonvulsant agent, emerged from the laboratories of Janssen Pharmaceutica, marking a significant advancement in the understanding and potential treatment of epilepsy. This technical guide provides an in-depth exploration of the discovery, mechanism of action, and historical development of this compound, tailored for researchers, scientists, and professionals in the field of drug development.
Introduction: A Novel Modulator of GABA-A Receptors
This compound (R 72063) is a selective positive allosteric modulator of γ-aminobutyric acid type A (GABA-A) receptors.[1] Its discovery represented a key step forward in designing anticonvulsant therapies with a more targeted mechanism of action. Unlike non-selective agents, this compound exhibits a unique preference for GABA-A receptors containing β2 or β3 subunits, a characteristic that underpins its pharmacological profile.[1][2] This selectivity is attributed to a single amino acid residue, asparagine at position 289/290 in the β2/β3 subunits, which is a serine in the less sensitive β1 subunit.[2]
Preclinical Pharmacology: Unraveling the Anticonvulsant Profile
The anticonvulsant properties of this compound have been extensively characterized in a variety of preclinical models.
In Vitro Electrophysiology
Electrophysiological studies using recombinant GABA-A receptors expressed in Xenopus oocytes and mammalian cell lines were pivotal in elucidating this compound's mechanism. These studies revealed that this compound potentiates GABA-induced chloride currents, a hallmark of positive allosteric modulation at GABA-A receptors.[3] Notably, at higher concentrations (in the micromolar range), this compound can directly activate the GABA-A receptor, albeit to a lesser extent than GABA itself.
Radioligand Binding Assays
[35S]t-butylbicyclophosphorothionate ([35S]TBPS) binding assays were instrumental in characterizing the interaction of this compound with the GABA-A receptor complex. This compound allosterically inhibits the binding of [35S]TBPS, a ligand that binds within the chloride ion channel. This inhibition is indicative of this compound's ability to stabilize the open state of the channel, consistent with its positive modulatory effects.
Animal Models of Epilepsy
In vivo studies in rodent models of epilepsy demonstrated the robust anticonvulsant efficacy of this compound. A key model used in its evaluation was the pentylenetetrazol (PTZ)-induced seizure model, which is considered a model of generalized seizures. This compound dose-dependently increased the threshold for PTZ-induced clonic seizures in rats.
Table 1: Preclinical Efficacy and Potency of this compound
| Parameter | Species | Model/Assay | Value | Reference |
| Anticonvulsant Activity | ||||
| Dose to increase PTZ seizure threshold by 50% | Rat | Intravenous PTZ infusion | 25 mg/kg | |
| In Vitro Potency | ||||
| IC50 for [35S]TBPS binding | Rat cortical membranes | Radioligand binding assay | 4.34 ± 0.68 µM | |
| Direct Activation (at 100 µM) | Human recombinant GABA-A receptors (α1β2γ2S) | Electrophysiology in Xenopus oocytes | 26% of 5 µM GABA response |
Pharmacokinetics and Metabolism
Preclinical studies in rats have provided initial insights into the pharmacokinetic profile of this compound. Following administration, the compound is metabolized through various pathways. The development of physiologically based pharmacokinetic (PBPK) models can aid in predicting human pharmacokinetics from such preclinical data. While specific human pharmacokinetic data from publicly available sources is limited, this modeling approach is crucial for translating preclinical findings to clinical trial design.
Clinical Development: Evaluation in Humans
This compound underwent clinical evaluation to assess its safety and efficacy as an anticonvulsant in humans.
Phase I and II Clinical Trials
Early phase clinical trials focused on establishing the safety, tolerability, and pharmacokinetic profile of this compound in healthy volunteers and patients with epilepsy. These studies are essential for determining appropriate dosing regimens for larger efficacy trials.
A significant clinical study was a double-blind, placebo-controlled add-on trial in 62 patients with uncontrolled partial seizures. Patients received either this compound (targeted at a plasma level of 1-2 mg/L) or a placebo in addition to their existing antiepileptic drug regimen. While the median change in daily seizure frequency was not statistically significant between the two groups, a notable finding was that 19% of patients in the this compound group experienced a seizure reduction of 50% or more, compared to none in the placebo group. The treatment was generally well-tolerated, with only mild adverse events reported.
Table 2: Overview of a Key Clinical Trial with this compound
| Study Design | Patient Population | Treatment Groups | Key Outcome | Reference |
| Double-blind, placebo-controlled, add-on | 62 patients with uncontrolled partial seizures | 1. This compound (targeted plasma level of 1-2 mg/L) 2. Placebo | 19% of patients on this compound had ≥50% seizure reduction vs. 0% on placebo. |
Experimental Protocols: A Methodological Deep Dive
For the benefit of researchers aiming to replicate or build upon the foundational studies of this compound, this section outlines the core methodologies employed.
In Vitro Electrophysiology (Whole-Cell Patch-Clamp)
-
Cell Preparation: Human embryonic kidney (HEK293) cells or other suitable cell lines are transiently or stably transfected with cDNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2S).
-
Recording: Whole-cell patch-clamp recordings are performed 24-48 hours post-transfection. The extracellular solution typically contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4. The intracellular solution for the patch pipette usually contains (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, and 11 EGTA, with the pH adjusted to 7.2.
-
Drug Application: GABA and this compound are applied to the cells via a rapid solution exchange system. The potentiation of GABA-evoked currents by this compound is then measured.
[35S]TBPS Binding Assay
-
Membrane Preparation: Rat cortical membranes are prepared by homogenizing the tissue in a buffered solution and centrifuging to isolate the membrane fraction. The membranes are washed multiple times to remove endogenous GABA.
-
Binding Reaction: The prepared membranes are incubated with a fixed concentration of [35S]TBPS and varying concentrations of this compound in a suitable buffer (e.g., 50 mM Tris-citrate, pH 7.4) for a defined period (e.g., 90 minutes at 25°C).
-
Detection: The reaction is terminated by rapid filtration through glass fiber filters. The radioactivity retained on the filters, representing bound [35S]TBPS, is quantified using liquid scintillation counting. Non-specific binding is determined in the presence of a high concentration of unlabeled picrotoxin or TBPS.
Pentylenetetrazol (PTZ)-Induced Seizure Model
-
Animals: Adult male Sprague-Dawley rats or other suitable rodent strains are used.
-
Drug Administration: this compound or vehicle is administered intraperitoneally (i.p.) or orally (p.o.) at various doses and at a specified time before PTZ challenge.
-
Seizure Induction: A sub-convulsive dose of PTZ (e.g., 35-45 mg/kg, i.p.) is administered.
-
Observation and Scoring: Animals are observed for a set period (e.g., 30 minutes) for the occurrence of seizures. Seizures are typically scored based on a standardized scale (e.g., Racine scale) that quantifies the severity of the convulsions. The latency to the first seizure and the seizure severity are recorded.
Visualizing the Science of this compound
To further illuminate the concepts discussed, the following diagrams, generated using the DOT language, provide visual representations of key aspects of this compound's pharmacology and development.
Figure 1: Signaling pathway of this compound's action at the GABA-A receptor.
Figure 2: A generalized experimental workflow for the preclinical evaluation of this compound.
Figure 3: A logical relationship diagram illustrating the development timeline of this compound.
Conclusion and Future Directions
This compound represents a significant achievement in the rational design of anticonvulsant drugs. Its selective modulation of specific GABA-A receptor subtypes provided a valuable tool for dissecting the pharmacology of GABAergic neurotransmission and offered the potential for a more targeted therapeutic approach with an improved side-effect profile. While its clinical development journey did not lead to widespread market availability, the story of this compound continues to inform the development of new generations of subtype-selective GABA-A receptor modulators. The detailed understanding of its mechanism of action and the experimental methodologies used in its evaluation remain highly relevant for researchers in the ongoing quest for more effective and safer treatments for epilepsy.
References
Loreclezole's Selectivity for β2 and β3 GABAA Receptor Subunits: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular and pharmacological basis for loreclezole's selective positive allosteric modulation of γ-aminobutyric acid type A (GABA-A) receptors containing β2 and β3 subunits. This compound, an anticonvulsant compound, demonstrates significantly higher affinity and efficacy at receptors incorporating these specific beta subunits compared to those with the β1 subunit.[1][2] This selectivity is attributed to a single amino acid residue within the transmembrane domain, making it a valuable tool for probing GABA-A receptor function and a lead compound for the development of subunit-selective therapeutics.
Core Concepts of this compound's Action
This compound acts as a positive allosteric modulator of GABA-A receptors, meaning it binds to a site distinct from the GABA binding site and enhances the effect of GABA.[3][4] This potentiation of GABA-induced chloride currents leads to neuronal hyperpolarization and a general inhibitory effect on neurotransmission, which underlies its anticonvulsant properties. The key feature of this compound is its pronounced selectivity for GABA-A receptors containing β2 or β3 subunits.[1] Receptors incorporating the β1 subunit are largely insensitive to the modulatory effects of this compound.
The molecular basis for this selectivity has been pinpointed to a single amino acid residue located in the second transmembrane domain (TM2) of the β subunit. The β2 and β3 subunits possess an asparagine residue at this position (Asn-289 in β2, Asn-290 in β3), while the β1 subunit has a serine at the equivalent position. Site-directed mutagenesis studies have confirmed that substituting the asparagine in β2 or β3 with serine abolishes this compound sensitivity, whereas replacing the serine in β1 with asparagine confers this compound sensitivity.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating this compound's selectivity for β2 and β3-containing GABA-A receptors.
Table 1: this compound Affinity and Potentiation at Recombinant GABA-A Receptors
| Receptor Subunit Composition | This compound Affinity/Potency | Key Findings | Reference |
| α1β2γ2S | High Affinity | Receptors containing β2 subunits have >300-fold higher affinity for this compound than those with β1. | |
| α1β3γ2S | High Affinity | Similar high affinity to β2-containing receptors. | |
| α1β1γ2S | Low Affinity | Largely insensitive to this compound's potentiating effects. | |
| α1β2(N289S)γ2S | Low Affinity | Mutation of asparagine to serine in the β2 subunit abolishes high-affinity modulation by this compound. | |
| α1β1(S290N)γ2S | High Affinity | Mutation of serine to asparagine in the β1 subunit confers this compound sensitivity. |
Table 2: Electrophysiological Effects of this compound
| Parameter | Receptor with β2/β3 Subunit | Receptor with β1 Subunit | Reference |
| GABA EC50 | Decreased (Increased GABA Potency) | No significant change | |
| Maximal GABA Response | Increased | No significant change | |
| Direct Gating (at high concentrations) | Induces small inward Cl- currents | No direct gating observed | |
| Apparent Desensitization | Enhanced at concentrations > 6 µM | Enhanced (independent of β subunit) |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used to elucidate this compound's subunit selectivity.
Site-Directed Mutagenesis
This technique was fundamental in identifying the specific amino acid residue responsible for this compound's selectivity.
-
Objective: To determine the molecular basis of this compound's β-subunit selectivity.
-
Procedure:
-
Plasmid Preparation: Obtain cDNA clones for human GABA-A receptor subunits (e.g., α1, β1, β2, β3, γ2S) in a suitable expression vector (e.g., pBluescript).
-
Mutagenesis: Introduce point mutations into the β subunit cDNA using a commercially available site-directed mutagenesis kit. For example, to test the role of the asparagine residue, the codon for asparagine (AAT or AAC) in β2 or β3 is changed to a codon for serine (TCT, TCC, TCA, TCG, AGT, or AGC), and vice versa for the β1 subunit.
-
Sequencing: Verify the desired mutation and the absence of any other mutations by DNA sequencing of the entire coding region of the subunit.
-
cRNA Synthesis: Linearize the plasmid DNA and synthesize capped cRNAs for each subunit using an in vitro transcription kit.
-
Expression in Xenopus Oocytes and Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This system allows for the functional expression of recombinant ion channels and the precise measurement of their currents.
-
Objective: To functionally characterize the effect of this compound on wild-type and mutant GABA-A receptors.
-
Procedure:
-
Oocyte Preparation: Harvest and defolliculate oocytes from a female Xenopus laevis.
-
cRNA Injection: Inject a mixture of cRNAs for the desired α, β, and γ subunits into the oocytes. Typically, a ratio of 1:1:1 is used.
-
Incubation: Incubate the injected oocytes for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a standard saline solution (e.g., Barth's solution).
-
Impale the oocyte with two microelectrodes filled with a high salt solution (e.g., 3M KCl) to clamp the membrane potential, typically at -70 mV.
-
Apply GABA and this compound via the perfusion system.
-
Record the resulting chloride currents using a voltage-clamp amplifier.
-
-
Data Analysis: Construct concentration-response curves for GABA in the presence and absence of this compound to determine changes in EC50 and maximal current.
-
Mammalian Cell Line Expression and Patch-Clamp Electrophysiology
This method provides a more physiologically relevant system for studying ion channel pharmacology.
-
Objective: To investigate the effects of this compound on GABA-A receptors in a mammalian cell environment.
-
Procedure:
-
Cell Culture and Transfection: Culture a suitable mammalian cell line (e.g., L929 fibroblasts or HEK293 cells). Transiently transfect the cells with plasmids containing the cDNAs for the desired GABA-A receptor subunits and a marker gene (e.g., green fluorescent protein, GFP) to identify transfected cells.
-
Whole-Cell Patch-Clamp Recording:
-
After 24-48 hours of expression, transfer the cells to a recording chamber.
-
Using a glass micropipette, form a high-resistance seal with the membrane of a transfected cell (identified by GFP fluorescence).
-
Rupture the cell membrane to achieve the whole-cell configuration, allowing for control of the intracellular solution and measurement of whole-cell currents.
-
Apply GABA and this compound using a rapid perfusion system.
-
-
Data Analysis: Analyze the recorded currents to determine the effects of this compound on GABA-A receptor kinetics, including activation, deactivation, and desensitization.
-
Visualizations
The following diagrams illustrate key aspects of this compound's selective action on GABA-A receptors.
Caption: Typical subunit arrangement of a GABA-A receptor.
Caption: this compound's selectivity is determined by a key amino acid in the TM2 domain.
References
- 1. The modulatory action of this compound at the gamma-aminobutyric acid type A receptor is determined by a single amino acid in the beta 2 and beta 3 subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
Initial Studies on Loreclezole's Therapeutic Potential: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial preclinical and early clinical studies investigating the therapeutic potential of Loreclezole. The document focuses on its mechanism of action as a selective modulator of the γ-aminobutyric acid type A (GABA-A) receptor, presenting key quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.
Core Mechanism of Action
This compound is an anticonvulsant compound that exerts its therapeutic effects by acting as a positive allosteric modulator of the GABA-A receptor.[1] It selectively binds to a specific site on the β2 and β3 subunits of the receptor, enhancing the action of GABA.[1][2] This potentiation of GABAergic inhibition is the primary mechanism underlying its anticonvulsant properties. Notably, this compound has a significantly lower affinity for receptors containing the β1 subunit, which may contribute to its specific pharmacological profile, potentially lacking the hypnotic effects associated with less selective GABA-A receptor modulators.[2][3] A single amino acid residue, asparagine at position 289 in the β2 subunit and 290 in the β3 subunit, has been identified as the critical determinant for this high-affinity binding and potentiation by this compound.
Quantitative Data Summary
The following tables summarize the key quantitative findings from initial in vitro and in vivo studies on this compound.
Table 1: In Vitro Efficacy and Potency of this compound
| Parameter | Experimental System | Receptor Subunit Composition | This compound Concentration | Effect | Reference |
| GABA-A Receptor Current Potentiation | Xenopus oocytes expressing human recombinant receptors | α1β2γ2S | 1 µM | >300-fold higher affinity for β2/β3 vs β1 | |
| Direct GABA-A Receptor Activation (inward Cl- current) | Xenopus oocytes expressing human recombinant receptors | α1β2γ2S | 100 µM | 26% of the current induced by 5 µM GABA | |
| t-[35S]butylbicyclophosphorothionate ([35S]TBPS) Binding | Washed rat cortical membranes | Endogenous | 5 µM | 28% increase in binding | |
| [3H]-Flunitrazepam ([3H]-FNZ) Binding | Rat whole brain synaptic membranes | Endogenous | 100 µM | Decrease in KD from 3.9 nM to 2.7 nM | |
| Muscimol Response Potentiation | Rat cuneate nucleus slices | Endogenous | 10 µM | 0.121 log unit potentiation | |
| Apparent Desensitization Enhancement | L929 fibroblasts expressing recombinant receptors | Various | > 6 µM | Concentration-dependent increase |
Table 2: Preclinical In Vivo Anticonvulsant Activity of this compound
| Animal Model | Seizure Induction Method | This compound Dosage (i.p.) | Outcome | Reference |
| Adult male Lister Hooded rats | Pentylenetetrazol infusion | 10, 25, 50, or 75 mg/kg | Dose-dependent increase in seizure threshold | |
| Mice | Cocaine (75 mg/kg i.p.) | Not specified | Protective Index (TD50/ED50) = 7.67 | |
| Amygdala-kindled rats | Electrical stimulation | Not specified | Decreased duration of forepaw clonus and reduced behavioral seizure stage |
Table 3: Early Human Clinical Trial Data for this compound
| Study Design | Patient Population | This compound Treatment | Key Finding | Reference |
| 12-week, double-blind, placebo-controlled add-on trial | 62 patients with uncontrolled partial seizures | Target plasma level of 1-2 mg/l | 19% of patients in the this compound group had a ≥50% seizure reduction, compared to 0% in the placebo group. |
Experimental Protocols
Electrophysiological Recording in Xenopus Oocytes
This protocol is used to assess the modulatory effect of this compound on specific GABA-A receptor subunit combinations.
Methodology:
-
Receptor Expression: Human recombinant GABA-A receptor subunits (e.g., α1, β1/β2/β3, γ2S) are co-expressed in Xenopus laevis oocytes by microinjection of the corresponding cRNAs.
-
Two-Electrode Voltage Clamp: After 1-3 days of incubation, oocytes are placed in a recording chamber and perfused with a standard frog Ringer's solution. The oocyte membrane potential is clamped at a holding potential of -70 mV.
-
Drug Application: GABA, the primary agonist, is applied to the oocyte to elicit a baseline current response. Subsequently, GABA is co-applied with varying concentrations of this compound to measure the potentiation of the GABA-induced chloride current.
-
Data Analysis: The peak current amplitude in the presence of this compound is compared to the baseline GABA response to determine the degree of potentiation.
[35S]TBPS Binding Assay in Rat Cortical Membranes
This biochemical assay is employed to investigate the allosteric modulation of the GABA-A receptor ionophore by this compound.
Methodology:
-
Membrane Preparation: Cerebral cortices from adult rats are homogenized and subjected to centrifugation to isolate synaptic membranes. The membranes are thoroughly washed to remove endogenous GABA.
-
Binding Reaction: The prepared membranes are incubated with a fixed concentration of [35S]TBPS, a radioligand that binds to the picrotoxin site within the GABA-A receptor channel. The incubation is performed in the presence and absence of varying concentrations of this compound.
-
Separation and Scintillation Counting: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity retained on the filters, representing bound [35S]TBPS, is quantified using a liquid scintillation counter.
-
Data Analysis: The specific binding of [35S]TBPS in the presence of this compound is compared to the binding in its absence to determine the modulatory effect.
Visualizations
Caption: Signaling pathway of this compound's modulation of the GABA-A receptor.
Caption: Experimental workflow for electrophysiological recording in Xenopus oocytes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The modulatory action of this compound at the gamma-aminobutyric acid type A receptor is determined by a single amino acid in the beta 2 and beta 3 subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct activation of GABAA receptors by this compound, an anticonvulsant drug with selectivity for the beta-subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
How to prepare Loreclezole stock solutions for in vitro assays.
Application Note and Protocol
This document provides detailed protocols for the preparation, storage, and handling of Loreclezole stock solutions for use in in vitro assays. This compound is a selective GABAA receptor modulator, acting as a positive allosteric modulator of receptors containing β2 or β3 subunits.[1][2] Accurate preparation of stock solutions is critical for obtaining reliable and reproducible experimental results.
Compound Information
A summary of the key physical and chemical properties of this compound and its hydrochloride salt is presented in Table 1. This information is essential for accurate calculation of stock solution concentrations.
| Property | This compound | This compound hydrochloride |
| Molecular Formula | C10H6Cl3N3 | C10H6Cl3N3.HCl |
| Molecular Weight | 274.53 g/mol | 311 g/mol |
| Appearance | White to off-white solid | Not specified |
| CAS Number | 117857-45-1 | 2227372-56-5 |
Solubility Data
This compound exhibits limited solubility in aqueous solutions but is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol. It is crucial to use a suitable solvent to achieve the desired stock concentration and to ensure the compound remains in solution during the experiment. The final concentration of the organic solvent in the in vitro assay should be kept to a minimum (typically <0.5%) to avoid solvent-induced cellular toxicity.
| Solvent | Maximum Concentration (this compound) | Maximum Concentration (this compound HCl) | Notes |
| DMSO | 110 mg/mL (400.68 mM) | 1.37 mg/mL (5 mM) | Ultrasonic treatment may be required to achieve maximum solubility for this compound. Gentle warming may be needed for this compound HCl. Use of newly opened, anhydrous DMSO is recommended as it is hygroscopic. |
| Ethanol | Not specified | 1.37 mg/mL (5 mM) | Gentle warming may be required. |
| Water | < 0.1 mg/mL (insoluble) | Not specified | Not a suitable primary solvent for stock solutions. |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound (non-hydrochloride form) in DMSO.
Materials:
-
This compound powder (MW: 274.53 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Weighing the Compound: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.7453 mg of this compound.
-
Solvent Addition: Add the appropriate volume of sterile DMSO to the vial containing the weighed this compound. For a 10 mM solution, the required volume of DMSO can be calculated using the following formula:
Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Concentration (mol/L))
-
Dissolution: Tightly cap the vial and vortex thoroughly to dissolve the compound. If the compound does not fully dissolve, sonicate the solution in an ultrasonic water bath for short intervals until the solution is clear.
-
Aliquoting and Storage: Once completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage.
Preparation of Working Solutions
For in vitro assays, the concentrated stock solution needs to be diluted to the final working concentration in the appropriate cell culture medium or assay buffer.
Procedure:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in the cell culture medium or assay buffer to achieve the desired final concentration. It is recommended to perform dilutions in a stepwise manner to avoid precipitation of the compound.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the assay is below the level of toxicity for the specific cell line or assay system being used, typically less than 0.5%. A vehicle control (medium or buffer with the same final concentration of DMSO) should always be included in the experiment.
Storage and Stability
Proper storage of this compound stock solutions is essential to maintain their stability and activity.
| Form | Storage Temperature | Stability |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent (DMSO) | -80°C | 2 years |
| -20°C | 1 year |
It is recommended to use freshly prepared solutions. If long-term storage is necessary, follow the guidelines above and avoid repeated freeze-thaw cycles.
Diagrams
This compound Mechanism of Action
This compound acts as a positive allosteric modulator of GABAA receptors, specifically those containing the β2 or β3 subunits. This enhances the effect of the endogenous ligand, GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, which results in an inhibitory effect on neurotransmission.
Caption: this compound's modulatory effect on GABAA receptors.
Stock Solution Preparation Workflow
The following diagram illustrates the general workflow for preparing a this compound stock solution.
Caption: Workflow for preparing this compound stock solutions.
References
Application Notes and Protocols for Loreclezole in Patch-Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing loreclezole, a selective positive allosteric modulator of γ-aminobutyric acid type A (GABA-A) receptors, in patch-clamp electrophysiology studies. This document outlines the mechanism of action, provides detailed experimental protocols, and presents key quantitative data for effective experimental design and interpretation.
Introduction to this compound
This compound is an anticonvulsant compound that potentiates GABA-A receptor function.[1] It acts as a positive allosteric modulator, binding to a site on the β subunits of the GABA-A receptor to enhance the effect of GABA.[2][3][4] This potentiation results in an increased influx of chloride ions upon GABA binding, leading to hyperpolarization of the neuron and a reduction in neuronal excitability.[4]
Notably, this compound exhibits selectivity for GABA-A receptors containing β2 or β3 subunits, with a significantly lower affinity for receptors containing the β1 subunit. This selectivity is conferred by a single amino acid residue within the transmembrane domain 2 (TM2) of the β subunit. At higher concentrations (in the micromolar range), this compound can also directly activate GABA-A receptors in the absence of GABA.
Data Presentation: Quantitative Effects of this compound
The following table summarizes the quantitative effects of this compound on GABA-A receptors from various electrophysiological studies. This data is crucial for determining appropriate concentrations for your experiments.
| Parameter | Cell Type/Receptor Subunits | This compound Concentration | Effect | Reference |
| Potentiation of GABA Response | Recombinant human α1β2γ2S expressed in Xenopus oocytes | 1 µM | Potentiation of submaximal GABA response | |
| Recombinant human α1β3γ2S expressed in Xenopus oocytes | 1 µM | Potentiation of submaximal GABA response | ||
| Recombinant human α1β1γ2S expressed in Xenopus oocytes | 1 µM | No significant potentiation | ||
| Cultured mouse cortical neurons | > 6 µM | Enhancement of apparent desensitization | ||
| Direct Activation | Recombinant human α1β2γ2S expressed in Xenopus oocytes | 50-100 µM | Induction of inward Cl- currents | |
| Recombinant human α1β2γ2S expressed in Xenopus oocytes | 100 µM | Current was 26% of that induced by 5 µM GABA | ||
| Binding Affinity | Recombinant receptors with β2 or β3 subunits | - | >300-fold higher affinity than for receptors with β1 |
Experimental Protocols
This section provides detailed protocols for investigating the effects of this compound using patch-clamp electrophysiology.
Cell Preparation
Cell Culture and Transfection:
-
For recombinant receptor studies, use cell lines such as Human Embryonic Kidney (HEK293) or L929 fibroblasts.
-
Culture cells in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).
-
Transiently transfect cells with plasmids encoding the desired GABA-A receptor subunits (e.g., α1, β2, and γ2) using a suitable transfection reagent.
-
For studies on native receptors, primary neuronal cultures (e.g., cortical or hippocampal neurons) can be prepared from embryonic or early postnatal rodents.
Solutions and Reagents
Intracellular (Pipette) Solution: The composition of the intracellular solution is critical for maintaining cell health and controlling the chloride reversal potential. A typical intracellular solution contains (in mM):
-
140 CsCl
-
10 HEPES
-
10 EGTA
-
2 MgCl₂
-
2 ATP-Mg
-
0.3 GTP-Na
-
pH adjusted to 7.2 with CsOH
-
Osmolarity adjusted to ~290 mOsm
Note: The high chloride concentration sets the chloride reversal potential near 0 mV, allowing for the measurement of inward chloride currents at negative holding potentials.
Extracellular (Bath) Solution: A standard extracellular solution for recording GABA-A receptor currents includes (in mM):
-
140 NaCl
-
5 KCl
-
2 CaCl₂
-
1 MgCl₂
-
10 HEPES
-
10 Glucose
-
pH adjusted to 7.4 with NaOH
-
Osmolarity adjusted to ~310 mOsm
This compound Stock Solution:
-
Prepare a high-concentration stock solution of this compound (e.g., 10-100 mM) in a suitable solvent like dimethyl sulfoxide (DMSO).
-
Store the stock solution at -20°C.
-
On the day of the experiment, dilute the stock solution to the final desired concentrations in the extracellular solution. Ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent effects.
Patch-Clamp Recording
Whole-Cell Patch-Clamp Configuration:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Identify a healthy, transfected (e.g., expressing a fluorescent marker) or primary neuron under a microscope.
-
Approach the cell with the patch pipette and form a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the cell membrane under the pipette tip with gentle suction to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
Continuously perfuse the cell with the extracellular solution.
Drug Application:
-
Use a fast perfusion system to apply GABA and this compound. This allows for rapid solution exchange and precise control of drug application timing.
-
To investigate this compound's potentiating effect, co-apply a submaximal concentration of GABA (e.g., EC₁₀-EC₂₀) with the desired concentration of this compound.
-
To study direct activation, apply this compound in the absence of GABA.
Data Acquisition and Analysis:
-
Record membrane currents using a patch-clamp amplifier and digitize the data using an appropriate data acquisition system and software.
-
Analyze the recorded currents to measure parameters such as peak amplitude, rise time, and decay kinetics.
-
To quantify potentiation, calculate the percentage increase in the peak current amplitude in the presence of this compound compared to the GABA-evoked current alone.
-
Construct concentration-response curves to determine the EC₅₀ of this compound's potentiation or direct activation.
Mandatory Visualizations
Signaling Pathway of this compound's Action on GABA-A Receptors
Caption: Signaling pathway of this compound's modulatory action on the GABA-A receptor.
Experimental Workflow for a Patch-Clamp Study
Caption: Experimental workflow for a whole-cell patch-clamp study of this compound.
Conclusion
These application notes provide a framework for the successful implementation of this compound in patch-clamp electrophysiology experiments. By understanding its mechanism of action and following the detailed protocols, researchers can effectively investigate the modulatory effects of this compound on GABA-A receptors, contributing to a deeper understanding of its therapeutic potential. Careful attention to experimental details, such as cell health, solution composition, and drug application, is paramount for obtaining high-quality, reproducible data.
References
- 1. Direct activation of GABAA receptors by this compound, an anticonvulsant drug with selectivity for the beta-subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The modulatory action of this compound at the gamma-aminobutyric acid type A receptor is determined by a single amino acid in the beta 2 and beta 3 subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Loreclezole in Rat Seizure Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended dosages and experimental protocols for the use of Loreclezole, a selective GABA-A receptor modulator, in various rat seizure models. The information is intended to guide researchers in designing and conducting preclinical studies to evaluate the anticonvulsant properties of this compound.
Mechanism of Action
This compound is an anticonvulsant agent that potentiates GABAergic inhibition in the central nervous system. It acts as a positive allosteric modulator of GABA-A receptors, with a notable selectivity for receptors containing β2 or β3 subunits. This selective binding enhances the GABA-mediated chloride current, leading to neuronal hyperpolarization and a reduction in neuronal excitability, which underlies its anticonvulsant effects.
Recommended Dosages and Efficacy
The effective dosage of this compound can vary depending on the specific rat seizure model and the route of administration. The following tables summarize the available quantitative data on this compound's efficacy in different models.
Pentylenetetrazol (PTZ)-Induced Seizure Model
The PTZ model is a widely used preclinical screen for potential anticonvulsant drugs, mimicking generalized seizures.
| Dosage (mg/kg) | Route of Administration | Efficacy | Reference |
| 10 - 75 | Intraperitoneal (i.p.) | Dose-dependent increase in seizure threshold. | [1] |
| 25 | Intravenous (i.v.) | ED₅₀: The dose required to increase the seizure-eliciting dose of intravenous PTZ by 50%. | [2] |
Amygdala-Kindled Seizure Model
The amygdala-kindling model is a model of temporal lobe epilepsy, where repeated electrical stimulation of the amygdala leads to progressively more severe seizures.
| Dosage (mg/kg) | Route of Administration | Efficacy | Reference |
| 5 | Not specified | Significant reduction in seizure and afterdischarge duration. | [3][4] |
| 2.5 | Not specified | Non-effective dose when used alone, but effective in combination with other antiepileptic drugs. | [3] |
Maximal Electroshock (MES)-Induced Seizure Model
The MES model is used to screen for drugs that prevent the spread of seizures, mimicking generalized tonic-clonic seizures.
No specific effective dosage or ED₅₀ for this compound in the rat MES model was identified in the reviewed literature. Researchers should perform dose-response studies to determine the optimal dose for their experimental conditions.
Genetic Absence Epilepsy Rats from Strasbourg (GAERS) Model
The GAERS model is a genetic model of absence epilepsy, characterized by spontaneous spike-and-wave discharges.
No studies utilizing this compound in the GAERS model were identified in the reviewed literature.
Experimental Protocols
The following are detailed protocols for the use of this compound in common rat seizure models.
Pentylenetetrazol (PTZ)-Induced Seizure Protocol
This protocol is designed to assess the ability of this compound to increase the threshold for PTZ-induced seizures.
Materials:
-
This compound
-
Pentylenetetrazol (PTZ)
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
-
Saline
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
Syringes and needles for administration
Procedure:
-
Animal Preparation: Acclimate rats to the housing conditions for at least one week before the experiment.
-
Drug Preparation: Prepare a solution or suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 10, 25, 50, 75 mg/kg).
-
This compound Administration: Administer this compound or vehicle intraperitoneally (i.p.) to the rats.
-
Pre-treatment Time: Wait for a specific period to allow for drug absorption and distribution. A 60-minute pre-treatment time has been reported.
-
PTZ Administration: Administer a convulsant dose of PTZ (e.g., 60 mg/kg, i.p. or subcutaneously) to induce seizures.
-
Seizure Observation: Immediately after PTZ injection, place the rat in an observation chamber and record the latency to the first seizure, seizure severity (using a standardized scoring system like the Racine scale), and the duration of seizures for at least 30 minutes.
-
Data Analysis: Compare the seizure parameters between the this compound-treated groups and the vehicle-treated control group.
Amygdala-Kindled Seizure Protocol
This protocol is for evaluating the effect of this compound on established kindled seizures.
Materials:
-
This compound
-
Vehicle for this compound
-
Male Wistar rats with implanted bipolar electrodes in the amygdala
-
Stimulator for electrical kindling
-
EEG recording system
-
Syringes and needles for administration
Procedure:
-
Kindling Procedure: Surgically implant electrodes into the amygdala of the rats. After a recovery period, stimulate the amygdala daily with a sub-convulsive electrical stimulus until stable Stage 5 seizures (according to the Racine scale) are consistently elicited.
-
Drug Preparation: Prepare a solution or suspension of this compound in the chosen vehicle.
-
This compound Administration: On the test day, administer this compound (e.g., 5 mg/kg) or vehicle to the fully kindled rats.
-
Pre-treatment Time: Allow a pre-treatment period for the drug to take effect (e.g., 30-60 minutes).
-
Seizure Induction: Deliver the electrical stimulation to the amygdala at the previously determined threshold.
-
Seizure and Afterdischarge Recording: Record the electroencephalogram (EEG) to determine the afterdischarge duration. Simultaneously, observe and score the behavioral seizure severity.
-
Data Analysis: Compare the seizure severity scores and afterdischarge durations between the this compound-treated and vehicle-treated groups.
Maximal Electroshock (MES)-Induced Seizure Protocol
This is a general protocol for the MES model. Specific doses of this compound need to be determined empirically.
Materials:
-
This compound
-
Vehicle for this compound
-
Male Sprague-Dawley rats (150-200 g)
-
Corneal electrodes
-
Electroshock device
-
Electrode solution (e.g., saline)
-
Syringes and needles for administration
Procedure:
-
Animal Preparation: Acclimate the rats to the laboratory environment.
-
Drug Preparation: Prepare a solution or suspension of this compound in the chosen vehicle at various concentrations for a dose-response study.
-
This compound Administration: Administer this compound or vehicle to the rats via the desired route (e.g., i.p. or oral gavage).
-
Pre-treatment Time: Allow for a pre-treatment period based on the pharmacokinetic profile of this compound.
-
Seizure Induction: Apply a drop of electrode solution to the eyes. Deliver a maximal electrical stimulus (e.g., 150 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.
-
Seizure Observation: Observe the rat for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered protection.
-
Data Analysis: Determine the percentage of animals protected from tonic hindlimb extension in each dose group and calculate the ED₅₀.
Visualizations
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
Caption: Signaling pathway of this compound's action on the GABA-A receptor.
Caption: A generalized experimental workflow for in vivo anticonvulsant screening.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A behavioural and neurochemical study in rats of the pharmacology of this compound, a novel allosteric modulator of the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interaction of this compound with conventional antiepileptic drugs in amygdala-kindled rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of some convulsants on the protective activity of this compound and its combinations with valproate or clonazepam in amygdala-kindled rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Loreclezole Efficacy
Introduction
Loreclezole is an anticonvulsant compound that functions as a positive allosteric modulator of γ-aminobutyric acid type A (GABA-A) receptors.[1][2] Its mechanism of action involves potentiating GABA-induced chloride currents, which leads to neuronal hyperpolarization and a reduction in neuronal excitability.[1] Notably, this compound exhibits selectivity for GABA-A receptors containing β2 or β3 subunits, a property conferred by a single amino acid residue within these subunits.[3][4] At higher concentrations, this compound can also directly activate the GABA-A receptor. These characteristics make it a subject of interest for research into epilepsy and other neurological disorders characterized by neuronal hyperexcitability.
This document provides detailed experimental protocols for researchers, scientists, and drug development professionals to assess the efficacy of this compound, from initial in vitro characterization to in vivo validation.
1. In Vitro Efficacy Testing
The initial phase of testing this compound's efficacy involves in vitro assays to confirm its mechanism of action and subunit selectivity on GABA-A receptors.
1.1. Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This protocol is designed to characterize the modulatory effects of this compound on specific GABA-A receptor subunit combinations expressed in Xenopus laevis oocytes.
Experimental Protocol
1.1.1. Oocyte Preparation and cRNA Injection
-
Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.
-
Prepare cRNA for the desired human GABA-A receptor subunits (e.g., α1β2γ2s vs. α1β1γ2s) from linearized cDNA templates.
-
Inject oocytes with a mixture of the respective α, β, and γ subunit cRNAs.
-
Incubate the injected oocytes for 2-7 days at 16-18°C in Barth's solution.
1.1.2. Electrophysiological Recording
-
Place an oocyte in a recording chamber continuously perfused with standard oocyte Ringer's solution.
-
Impale the oocyte with two glass microelectrodes (0.5-5 MΩ resistance) filled with 3 M KCl.
-
Clamp the oocyte membrane potential at -70 mV using a two-electrode voltage clamp amplifier.
-
Establish a baseline GABA concentration-response curve by applying increasing concentrations of GABA (e.g., 1 µM to 1 mM).
-
To assess potentiation, co-apply a submaximal concentration of GABA (EC₂₀) with varying concentrations of this compound (e.g., 10 nM to 100 µM).
-
To assess direct activation, apply this compound alone at various concentrations in the absence of GABA.
-
Record the peak inward chloride current elicited by each application.
Data Presentation
Summarize the electrophysiological data in the following tables:
Table 1: Potentiation of GABA-Evoked Currents by this compound
| Receptor Subunit Combination | GABA EC₅₀ (µM) | This compound EC₅₀ for Potentiation (µM) | Maximum Potentiation (% of GABA EC₂₀ response) |
|---|---|---|---|
| α1β2γ2s |
| α1β1γ2s | | | |
Table 2: Direct Activation of GABA-A Receptors by this compound
| Receptor Subunit Combination | This compound EC₅₀ for Direct Activation (µM) | Maximum Current (% of saturating GABA response) |
|---|---|---|
| α1β2γ2s |
| α1β1γ2s | | |
1.2. High-Throughput Screening (HTS) using a FLIPR Membrane Potential Assay
For screening larger compound libraries or further characterizing this compound's activity, a fluorescence-based assay can be employed.
Experimental Protocol
-
Culture a stable cell line (e.g., CHO-K1 or HEK293) expressing the GABA-A receptor of interest (e.g., α1β3γ2) and a halide-sensitive yellow fluorescent protein (YFP).
-
Plate the cells in a 384-well microplate.
-
On the day of the assay, replace the culture medium with a buffer containing a low chloride concentration.
-
Add varying concentrations of this compound to the wells, followed by a submaximal concentration of GABA.
-
Use a Fluorometric Imaging Plate Reader (FLIPR) to measure the influx of an iodide-containing solution, which quenches the YFP fluorescence.
-
The change in fluorescence is proportional to the chloride channel activity.
Data Presentation
Table 3: High-Throughput Screening of this compound Activity
| Assay Type | This compound EC₅₀ (µM) | Positive Control (e.g., Diazepam) EC₅₀ (µM) |
|---|
| Potentiation of GABA Response | | |
2. In Vivo Efficacy Testing
Following in vitro characterization, the anticonvulsant properties of this compound are evaluated in established rodent models of epilepsy.
2.1. Pentylenetetrazol (PTZ)-Induced Seizure Model
The PTZ model is a widely used acute seizure model for screening potential anticonvulsant drugs.
Experimental Protocol
-
Use adult male mice or rats (e.g., C57BL/6 mice or Sprague-Dawley rats).
-
Administer this compound or vehicle control via intraperitoneal (i.p.) injection at various doses (e.g., 5, 10, 20 mg/kg).
-
After a predetermined pretreatment time (e.g., 30-60 minutes), administer a convulsant dose of PTZ (e.g., 60-85 mg/kg, subcutaneous or i.p.).
-
Immediately after PTZ administration, place the animal in an observation chamber and record seizure activity for 30 minutes.
-
Score the seizure severity using a standardized scale (e.g., Racine scale).
-
Record the latency to the first myoclonic jerk and the first generalized tonic-clonic seizure.
Data Presentation
Table 4: Efficacy of this compound in the PTZ-Induced Seizure Model
| Treatment Group (Dose, mg/kg) | n | Latency to First Myoclonic Jerk (s) | Latency to Generalized Seizure (s) | Mean Seizure Score | % Protection from Tonic-Clonic Seizures |
|---|---|---|---|---|---|
| Vehicle | |||||
| This compound (5) | |||||
| This compound (10) | |||||
| This compound (20) |
| Positive Control (e.g., Diazepam) | | | | | |
3. Signaling Pathways and Experimental Workflows
3.1. GABA-A Receptor Signaling Pathway
The following diagram illustrates the mechanism of action of GABA-A receptors and the modulatory role of this compound.
Caption: GABA-A receptor signaling and this compound modulation.
3.2. Experimental Workflow for Efficacy Testing
This diagram outlines the logical progression of experiments to evaluate the efficacy of this compound.
Caption: Experimental workflow for testing this compound efficacy.
References
- 1. Direct activation of GABAA receptors by this compound, an anticonvulsant drug with selectivity for the beta-subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The modulatory action of this compound at the gamma-aminobutyric acid type A receptor is determined by a single amino acid in the beta 2 and beta 3 subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The modulatory action of this compound at the gamma-aminobutyric acid type A receptor is determined by a single amino acid in the beta 2 and beta 3 subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Receptor Studies Using Loreclezole in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Loreclezole in cell culture-based assays to study its interaction with γ-aminobutyric acid type A (GABA-A) receptors. The protocols detailed below are designed for researchers in neuroscience, pharmacology, and drug development to investigate the modulatory effects of this compound on GABA-A receptor function.
Introduction
This compound is a selective positive allosteric modulator of GABA-A receptors, demonstrating significant potency and efficacy at receptors containing β2 or β3 subunits.[1][2] This subunit selectivity makes it a valuable pharmacological tool for dissecting the composition and function of native and recombinant GABA-A receptors. The primary mechanism of action of this compound involves enhancing the function of the GABA-A receptor, which is a ligand-gated ion channel that mediates fast synaptic inhibition in the central nervous system.[3][4] At higher concentrations, this compound can also directly activate the receptor and enhance the rate of apparent desensitization.[3]
The protocols outlined herein cover the expression of recombinant GABA-A receptors in mammalian cell lines, electrophysiological analysis of this compound's modulatory effects using patch-clamp techniques, and radioligand binding assays to determine its interaction with the receptor complex.
Key Applications
-
Characterization of GABA-A Receptor Subtypes: Differentiate between GABA-A receptors containing β1 subunits versus those with β2 or β3 subunits based on their sensitivity to this compound.
-
Structure-Function Studies: Investigate the molecular determinants of this compound's activity through site-directed mutagenesis of the GABA-A receptor subunits.
-
Screening for Novel GABA-A Receptor Modulators: Utilize this compound as a reference compound in high-throughput screening assays for novel drugs targeting the GABA-A receptor.
-
Investigation of Anticonvulsant Mechanisms: Elucidate the cellular and molecular mechanisms underlying the anticonvulsant properties of this compound.
Data Presentation
Table 1: Subunit Selectivity of this compound at Human GABA-A Receptors
| Receptor Subunit Composition | This compound Affinity | Potentiation of GABA Response | Reference |
| α1β1γ2s | Low (>300-fold lower than β2/β3) | Insensitive | |
| α1β2γ2s | High | Sensitive | |
| α1β3γ2s | High | Sensitive |
Table 2: Electrophysiological Effects of this compound on α1β2γ2s Receptors
| Parameter | Concentration | Effect | Reference |
| Potentiation of GABA-induced current | 1 µM | Significant potentiation | |
| Direct receptor activation | 50-100 µM | Induces inward Cl- currents (approx. 26% of 5 µM GABA response) | |
| Apparent Desensitization | > 6 µM | Enhanced rate and degree of desensitization |
Table 3: Radioligand Binding Assay Data
| Radioligand | This compound Concentration | Effect on Binding | Reference |
| [35S]TBPS | 5 µM | Increased binding by up to 28% | |
| [35S]TBPS | 50-100 µM | Inhibition of binding |
Experimental Protocols
Protocol 1: Cell Culture and Transient Transfection of HEK293 Cells with GABA-A Receptor Subunits
This protocol describes the maintenance of Human Embryonic Kidney (HEK299) cells and the transient transfection to express desired GABA-A receptor subunit combinations (e.g., α1β2γ2s).
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (0.25%)
-
Plasmid DNA for GABA-A receptor subunits (e.g., pCMV-hGABRA1, pCMV-hGABRB2, pCMV-hGABRG2)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Opti-MEM I Reduced Serum Medium
-
6-well cell culture plates
Procedure:
-
Cell Maintenance: Culture HEK293 cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2. Passage cells every 2-3 days or when they reach 80-90% confluency.
-
Seeding for Transfection: The day before transfection, seed 5 x 10^5 cells per well in 6-well plates.
-
Transfection Complex Preparation: a. In a sterile tube, dilute 1 µg of each plasmid DNA (total of 3 µg for α, β, and γ subunits) in 250 µL of Opti-MEM. b. In a separate sterile tube, dilute 5 µL of Lipofectamine 2000 in 250 µL of Opti-MEM and incubate for 5 minutes at room temperature. c. Combine the diluted DNA and the diluted Lipofectamine 2000. Mix gently and incubate for 20 minutes at room temperature to allow for complex formation.
-
Transfection: Add the 500 µL of the DNA-transfection reagent complex dropwise to each well containing the cells. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 24-48 hours before proceeding with the desired assay.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol details the procedure for recording GABA-activated currents in transfected HEK293 cells and assessing the modulatory effects of this compound.
Materials:
-
Transfected HEK293 cells expressing GABA-A receptors
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for patch pipettes
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP (pH 7.2 with CsOH)
-
GABA stock solution (10 mM in water)
-
This compound stock solution (10 mM in DMSO)
Procedure:
-
Preparation: Place a coverslip with transfected cells in the recording chamber and perfuse with the external solution.
-
Pipette Pulling: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Cell Patching: Under microscopic guidance, approach a single, healthy-looking transfected cell with the patch pipette. Apply gentle suction to form a gigaohm seal (>1 GΩ).
-
Whole-Cell Configuration: Apply a brief pulse of negative pressure to rupture the cell membrane and achieve the whole-cell configuration.
-
Voltage Clamp: Clamp the cell membrane potential at -60 mV.
-
GABA Application: Apply a submaximal concentration of GABA (e.g., EC10-EC20, typically 1-3 µM) for 2-5 seconds using a rapid solution exchange system to elicit a baseline inward current.
-
This compound Application: Co-apply the same concentration of GABA with varying concentrations of this compound (e.g., 0.1 µM to 100 µM).
-
Data Acquisition: Record the peak amplitude of the GABA-activated currents in the absence and presence of this compound.
-
Analysis: Calculate the potentiation of the GABA response by this compound as a percentage increase over the baseline GABA current.
Protocol 3: [35S]TBPS Radioligand Binding Assay
This protocol describes a competitive binding assay to investigate the allosteric modulation of the GABA-A receptor by this compound using the convulsant radioligand t-butylbicyclophosphorothionate ([35S]TBPS).
Materials:
-
Membrane preparations from cells expressing GABA-A receptors or from rat cerebral cortex.
-
[35S]TBPS radioligand
-
Assay buffer: 50 mM Tris-HCl (pH 7.4) containing 200 mM NaCl
-
This compound
-
Non-specific binding control (e.g., 10 µM picrotoxin)
-
Glass fiber filters
-
Scintillation vials and scintillation cocktail
-
Filtration manifold and vacuum pump
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the membranes multiple times by resuspension and centrifugation. Resuspend the final membrane pellet in the assay buffer.
-
Assay Setup: In test tubes, combine:
-
100 µL of membrane preparation (50-100 µg protein)
-
50 µL of assay buffer or this compound at various concentrations
-
50 µL of [35S]TBPS (final concentration of 1-2 nM)
-
-
Incubation: Incubate the tubes at 25°C for 90 minutes.
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Analyze the effect of this compound on [35S]TBPS binding.
Visualizations
Caption: Signaling pathway of GABA-A receptor modulation by this compound.
References
- 1. The modulatory action of this compound at the gamma-aminobutyric acid type A receptor is determined by a single amino acid in the beta 2 and beta 3 subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Direct activation of GABAA receptors by this compound, an anticonvulsant drug with selectivity for the beta-subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms of Antiseizure Drug Activity at GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Loreclezole's Effect on Chloride Currents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Loreclezole is a selective positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][2] GABA-A receptors are ligand-gated ion channels that, upon activation by GABA, conduct chloride ions across the neuronal membrane, leading to hyperpolarization and inhibition of neuronal excitability.[3] this compound's pharmacological effect is of significant interest as it demonstrates subunit selectivity, primarily potentiating GABA-A receptors containing β2 or β3 subunits.[2][4] This specificity is conferred by a single amino acid residue within these beta subunits. At higher concentrations, this compound can also directly activate the GABA-A receptor, inducing chloride currents even in the absence of GABA.
These application notes provide detailed protocols for measuring the effect of this compound on chloride currents mediated by GABA-A receptors, utilizing the gold-standard electrophysiological technique of patch-clamping. Both manual and automated patch-clamp methodologies are described, offering guidance for researchers with varying throughput needs.
Mechanism of Action: this compound and the GABA-A Receptor
This compound binds to a unique allosteric site on the GABA-A receptor, distinct from the binding sites for GABA, benzodiazepines, and barbiturates. Its binding enhances the function of the receptor in two main ways:
-
Potentiation of GABA-ergic currents: In the presence of GABA, this compound increases the chloride current elicited by submaximal concentrations of the neurotransmitter.
-
Direct activation: At micromolar concentrations, this compound can directly gate the GABA-A receptor channel, leading to chloride influx.
This dual action makes the precise measurement of chloride currents essential for characterizing the potency and efficacy of this compound and similar compounds.
Data Presentation: Quantitative Effects of this compound
The following tables summarize key quantitative data on the effects of this compound from published studies.
Table 1: Potentiation of GABA-A Receptor Currents by this compound
| Receptor Subunit Composition | This compound Concentration | Agonist (GABA) Concentration | Potentiation of Current | Reference |
| α1β2γ2s | 1 µM | EC20 | >300-fold higher affinity than β1-containing receptors | |
| α1β3γ2s | 1 µM | EC20 | >300-fold higher affinity than β1-containing receptors | |
| α1β1γ2s | 1 µM | EC20 | No significant potentiation | |
| α1β2(Asn289Ser)γ2s | 1 µM | EC20 | Loss of sensitivity | |
| α1β1(Ser290Asn)γ2s | 1 µM | EC20 | Gain of sensitivity |
Table 2: Direct Activation of GABA-A Receptors by this compound
| Receptor Subunit Composition | This compound Concentration | Current Evoked (% of 5µM GABA) | Reference |
| α1β2γ2s | 100 µM | 26% |
Table 3: Inhibition of [35S]TBPS Binding by this compound
| Compound | IC50 Value (µM) | Reference |
| This compound | 4.34 ± 0.68 | |
| Pentobarbitone | 37.39 ± 3.24 | |
| Chlormethiazole | 82.10 ± 8.52 |
Experimental Protocols
The following protocols detail the primary electrophysiological methods for assessing this compound's impact on chloride currents.
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology in Transfected HEK293 Cells
This protocol is designed for the detailed characterization of this compound's effects on specific GABA-A receptor subunit combinations.
1. Cell Culture and Transfection:
-
Culture Human Embryonic Kidney (HEK293) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.
-
Transiently transfect cells with plasmids encoding the desired GABA-A receptor subunits (e.g., α1, β2, and γ2s) using a suitable transfection reagent. A green fluorescent protein (GFP) plasmid should be co-transfected to identify successfully transfected cells.
-
Record from cells 24-48 hours post-transfection.
2. Solutions:
-
External Solution (in mM): 137 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES, pH 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 120 CsCl, 20 Tetraethylammonium chloride, 1 CaCl2, 2 MgCl2, 11 EGTA, 10 HEPES, pH 7.4 with CsOH. The high chloride concentration in the internal solution will result in inward chloride currents at negative holding potentials, which are easier to measure.
-
This compound and GABA Solutions: Prepare stock solutions of this compound and GABA in the external solution. A range of concentrations should be prepared to determine dose-response relationships.
3. Electrophysiological Recording:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Transfer a coverslip with transfected cells to the recording chamber on an inverted microscope and perfuse with the external solution.
-
Identify transfected cells by GFP fluorescence.
-
Establish a giga-ohm seal (>1 GΩ) between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at -60 mV.
-
Apply GABA and/or this compound using a fast perfusion system. To study potentiation, apply a low concentration of GABA (e.g., EC10-EC20) alone, followed by co-application with various concentrations of this compound. To study direct activation, apply this compound alone.
-
Record the resulting chloride currents using a patch-clamp amplifier and data acquisition software.
4. Data Analysis:
-
Measure the peak amplitude of the inward currents.
-
For potentiation studies, express the current in the presence of this compound as a percentage of the current elicited by GABA alone.
-
For direct activation studies, compare the current amplitude to that induced by a saturating concentration of GABA.
-
Construct dose-response curves and calculate EC50 or IC50 values.
Protocol 2: Automated Patch-Clamp Electrophysiology
Automated patch-clamp systems offer higher throughput for screening compounds like this compound.
1. Cell Preparation:
-
Use a stable cell line expressing the GABA-A receptor of interest or prepare cells as described in Protocol 1.
-
Harvest and prepare a single-cell suspension according to the specific requirements of the automated patch-clamp platform.
2. System Setup and Solutions:
-
Prime the automated patch-clamp system with the appropriate external and internal solutions (similar to those in Protocol 1).
-
Load the cell suspension and compound plates containing GABA and this compound at various concentrations.
3. Automated Recording:
-
The system will automatically perform cell capture, seal formation, whole-cell access, and compound application.
-
Program the system to apply a pre-pulse of a low concentration of GABA, followed by co-application with this compound to assess potentiation.
-
Include a protocol for applying this compound alone to test for direct activation.
4. Data Analysis:
-
The system's software will typically perform automated analysis of current amplitudes.
-
Export and further analyze the data to generate dose-response curves and calculate relevant pharmacological parameters.
Mandatory Visualizations
Signaling Pathway of this compound's Action
Caption: Signaling pathway of this compound's action on the GABA-A receptor.
Experimental Workflow for Measuring this compound's Effect
Caption: Experimental workflow for whole-cell patch-clamp analysis of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The modulatory action of this compound at the gamma-aminobutyric acid type A receptor is determined by a single amino acid in the beta 2 and beta 3 subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Receptors for gamma-aminobutyric acid and voltage-dependent chloride channels as targets for drugs and toxicants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound enhances apparent desensitization of recombinant GABAA receptor currents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Loreclezole to Differentiate GABAA Receptor Isoforms
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for utilizing loreclezole, a positive allosteric modulator of the γ-aminobutyric acid type A (GABAA) receptor, as a tool to differentiate between receptor isoforms. This compound exhibits significant selectivity for GABAA receptors containing β2 or β3 subunits over those containing the β1 subunit, making it an invaluable pharmacological instrument for investigating the subunit composition and function of native and recombinant GABAA receptors. The protocols outlined below describe electrophysiological and radioligand binding assays to determine the presence and functional contribution of β2/β3-containing GABAA receptor isoforms in various preparations.
Introduction to this compound's Mechanism of Action
The GABAA receptor is a pentameric ligand-gated ion channel, and the major inhibitory neurotransmitter receptor in the central nervous system.[1][2] The diversity of GABAA receptor function arises from the assembly of different subunit isoforms (e.g., α1-6, β1-3, γ1-3, δ, ε, θ, π). This compound's utility as a differentiating agent stems from its specific interaction with the β subunit.[3][4]
This compound potentiates GABA-induced chloride currents by binding to a site on the β subunit.[5] Crucially, this potentiation is isoform-specific. Receptors incorporating β2 or β3 subunits exhibit a more than 300-fold higher affinity for this compound than those containing a β1 subunit. This selectivity is conferred by a single amino acid residue: an asparagine (Asn) at position 289 in the β2 subunit and 290 in the β3 subunit is critical for high-affinity binding and potentiation. In the β1 subunit, this position is occupied by a serine, resulting in low affinity for this compound.
At micromolar concentrations, this compound potentiates GABA-mediated currents in β2/β3-containing receptors. At higher concentrations (typically >50 µM), this compound can directly activate the GABAA receptor in the absence of GABA, although with lower efficacy than GABA itself. This direct activation is also selective for β2-containing receptors.
Data Presentation: Quantitative Effects of this compound on GABAA Receptor Isoforms
The following tables summarize the quantitative data regarding this compound's interaction with different GABAA receptor isoforms.
Table 1: this compound Affinity and Potentiation of GABAA Receptor Isoforms
| Receptor Subunit Composition | This compound Affinity | Potentiation of GABA-evoked Currents | Key Amino Acid Residue | Reference |
| αxβ1γx | Low (>300-fold lower than β2/β3) | Minimal to no potentiation | Serine | |
| αxβ2γx | High | Strong potentiation | Asparagine (N289) | |
| αxβ3γx | High | Strong potentiation | Asparagine (N290) |
Table 2: Concentration-Dependent Effects of this compound
| Effect | This compound Concentration | Receptor Isoform Selectivity | Notes | Reference |
| Potentiation of GABA response | 1 - 10 µM | β2/β3-containing receptors | Optimal concentration for observing potentiation of submaximal GABA responses. | |
| Direct Activation | 50 - 100 µM | β2-containing receptors | Induces inward chloride currents in the absence of GABA. The evoked current is a fraction of the maximal GABA-induced current. | |
| Inhibition of [35S]TBPS Binding | 50 - 100 µM | β2/β3-containing receptors | This compound inhibits the binding of the convulsant [35S]t-butylbicyclophosphorothionate. | |
| Enhanced Desensitization | > 6 µM | Independent of β-subunit subtype | At higher concentrations, this compound can increase the rate and extent of receptor desensitization. |
Experimental Protocols
Protocol 1: Electrophysiological Characterization of GABAA Receptor Isoforms using this compound in Xenopus Oocytes
This protocol describes the use of two-electrode voltage clamp (TEVC) electrophysiology in Xenopus laevis oocytes to assess the sensitivity of recombinant GABAA receptors to this compound.
Materials:
-
Xenopus laevis oocytes
-
cRNAs for GABAA receptor subunits (e.g., α1, β1, β2, β3, γ2)
-
Collagenase solution
-
Barth's solution (incubation medium)
-
Recording solution (e.g., ND96)
-
GABA stock solution
-
This compound stock solution (in DMSO)
-
Two-electrode voltage clamp setup
Methodology:
-
Oocyte Preparation and Injection:
-
Harvest and defolliculate Xenopus oocytes using collagenase treatment.
-
Inject oocytes with a mixture of cRNAs encoding the desired GABAA receptor subunits (e.g., α1+β1+γ2 or α1+β2+γ2). A typical injection volume is 50 nl.
-
Incubate injected oocytes in Barth's solution at 18°C for 2-5 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with recording solution.
-
Impale the oocyte with two microelectrodes (filled with 3 M KCl) and clamp the membrane potential at -60 mV.
-
Establish a baseline GABA response by applying a submaximal concentration of GABA (EC10-EC20) and record the resulting inward current. Wash with recording solution until the current returns to baseline.
-
Pre-apply this compound (e.g., 1 µM) in the recording solution for 30-60 seconds.
-
Co-apply the same submaximal concentration of GABA with this compound and record the potentiated current.
-
Wash out the drugs and allow for recovery.
-
Repeat for different this compound concentrations to generate a concentration-response curve.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-evoked current in the absence and presence of this compound.
-
Calculate the potentiation as the percentage increase in current amplitude: ((I_this compound+GABA / I_GABA) - 1) * 100%.
-
Plot the potentiation against the this compound concentration and fit the data to determine the EC50 for potentiation.
-
A significant potentiation by this compound indicates the presence of β2 or β3 subunits in the expressed receptor.
-
Protocol 2: [35S]TBPS Binding Assay to Differentiate GABAA Receptor Isoforms
This protocol describes a radioligand binding assay using [35S]t-butylbicyclophosphorothionate ([35S]TBPS) to assess the modulatory effect of this compound on GABAA receptors in membrane preparations.
Materials:
-
Brain tissue or cells expressing GABAA receptors
-
Homogenization buffer (e.g., Tris-HCl)
-
[35S]TBPS radioligand
-
GABA
-
This compound
-
Picrotoxin (for non-specific binding)
-
Scintillation fluid and counter
Methodology:
-
Membrane Preparation:
-
Homogenize the tissue or cells in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous GABA.
-
-
Binding Assay:
-
In a series of tubes, add the washed membrane preparation.
-
To determine total binding, add [35S]TBPS (e.g., 2 nM).
-
To determine non-specific binding, add [35S]TBPS and a high concentration of picrotoxin (e.g., 10 µM).
-
To assess the effect of this compound, add [35S]TBPS, a fixed concentration of GABA (that partially inhibits [35S]TBPS binding), and varying concentrations of this compound.
-
Incubate the tubes at a specific temperature (e.g., 25°C) for a defined period (e.g., 90 minutes).
-
-
Termination and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the effect of this compound on GABA-inhibited [35S]TBPS binding. Potentiation of the GABA effect by this compound will be observed in preparations containing β2 or β3 subunits.
-
Mandatory Visualizations
Caption: GABAA Receptor Signaling Pathway.
References
- 1. Direct activation of GABAA receptors by barbiturates in cultured rat hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Functional GABAA receptor heterogeneity of acutely dissociated hippocampal CA1 pyramidal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interactions between this compound, chlormethiazole and pentobarbitone at GABAA receptors: functional and binding studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct activation of GABAA receptors by this compound, an anticonvulsant drug with selectivity for the beta-subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Loreclezole Technical Support Center: Troubleshooting Precipitation in Experimental Solutions
This technical support center provides guidance to researchers, scientists, and drug development professionals on troubleshooting Loreclezole precipitation in experimental solutions. The following information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
This compound hydrochloride is soluble in Dimethyl Sulfoxide (DMSO) and ethanol. It can be dissolved to 5 mM in both solvents with gentle warming. For in vivo studies, specific solvent systems are recommended. One such system includes 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, which yields a clear solution of at least 2.08 mg/mL (7.58 mM).[1] Another option for in vivo use is a mixture of 10% DMSO and 90% Corn Oil, which also provides a clear solution at ≥ 2.08 mg/mL (7.58 mM). It is important to note that this compound is practically insoluble in water.
Q2: My this compound solution has precipitated. What are the immediate steps I can take to redissolve it?
If you observe precipitation, gentle warming and/or sonication can be used to aid in the dissolution of this compound. It is recommended to prepare fresh solutions and use them promptly.
Q3: Are there any specific storage recommendations to prevent precipitation?
For long-term storage, this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years. Once in solvent, it is best to store stock solutions at -80°C for up to 2 years or at -20°C for up to 1 year. To ensure reliable experimental results, it is advisable to use freshly prepared working solutions on the same day.
Troubleshooting Guides
Issue: this compound Precipitates Upon Addition to Aqueous Buffer
This is a common issue as this compound is poorly soluble in aqueous solutions. The troubleshooting workflow below provides a step-by-step guide to address this problem.
Caption: Troubleshooting workflow for this compound precipitation in aqueous buffers.
Issue: Previously Clear this compound Solution Shows Precipitation Over Time
The stability of this compound in solution can be affected by several factors. This guide helps identify potential causes for delayed precipitation.
| Potential Cause | Recommended Action | Rationale |
| Temperature Fluctuation | Store solutions at a constant, recommended temperature (-20°C or -80°C for stock solutions). Avoid repeated freeze-thaw cycles. | Changes in temperature can significantly alter the solubility of a compound, leading to precipitation. |
| Solvent Evaporation | Ensure vials are tightly sealed. For working solutions, prepare them fresh before each experiment. | Evaporation of the solvent will increase the concentration of this compound, potentially exceeding its solubility limit. |
| pH Shift | If the solution contains buffers, verify their stability over time. Consider preparing fresh buffers. | The stability of many drugs is pH-dependent. A shift in the pH of the solution could cause the drug to precipitate. |
| Light Exposure | Store solutions in amber vials or protect them from light. | Exposure to light can cause photodegradation of the compound, potentially leading to the formation of less soluble byproducts. |
Experimental Protocols
Preparation of this compound Stock Solution in DMSO
-
Weigh the desired amount of this compound hydrochloride powder.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., for a 10 mM stock solution).
-
If necessary, gently warm the solution (e.g., in a 37°C water bath) and/or sonicate until the this compound is completely dissolved.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Preparation of Working Solution for In Vivo Administration (Example)
This protocol is based on a formulation that yields a clear solution at ≥ 2.08 mg/mL (7.58 mM).
-
Start with a concentrated stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
To prepare 1 mL of the final working solution, take 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix again until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
Ensure the final solution is clear before administration. It is recommended to use this working solution on the day of preparation.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent/System | Maximum Concentration | Conditions | Reference |
| DMSO | 5 mM | With gentle warming | |
| Ethanol | 5 mM | With gentle warming | |
| Water | < 0.1 mg/mL (insoluble) | - | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (7.58 mM) | Clear solution | |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (7.58 mM) | Clear solution | |
| 50% PEG300, 50% Saline | 3.12 mg/mL (11.36 mM) | Clear solution, requires sonication |
Signaling Pathway
This compound is a selective positive allosteric modulator of the GABA-A receptor, with a preference for receptors containing β2 or β3 subunits. At higher concentrations, it can also act as a negative modulator, enhancing receptor desensitization.
Caption: Signaling pathway of this compound's action on the GABA-A receptor.
References
Loreclezole Stability in Solution: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Loreclezole in DMSO and other common laboratory solvents. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: For optimal stability, this compound stock solutions should be stored at -20°C for short-term storage (up to 1 year) and at -80°C for long-term storage (up to 2 years).[1] It is crucial to minimize freeze-thaw cycles.
Q2: I dissolved this compound in DMSO and noticed precipitation after a while. What could be the cause?
A2: Precipitation of this compound from a DMSO stock solution can be due to several factors:
-
Hygroscopic nature of DMSO: DMSO readily absorbs moisture from the atmosphere. The presence of water can significantly decrease the solubility of this compound, leading to precipitation.[1] Always use freshly opened, anhydrous grade DMSO.
-
Storage temperature: Storing the solution at temperatures higher than recommended can lead to degradation and potential precipitation of less soluble degradation products.
-
Concentration: Exceeding the solubility limit of this compound in DMSO at a given temperature can cause it to precipitate out of solution.
Q3: Can I store my this compound in an aqueous buffer for my experiments?
A3: this compound has very low solubility in water (< 0.1 mg/mL).[1] Preparing stock solutions in aqueous buffers is not recommended due to the high probability of precipitation. For aqueous-based assays, it is advisable to prepare a high-concentration stock in DMSO and then dilute it to the final working concentration in the aqueous buffer immediately before use. Be mindful of the final DMSO concentration in your experiment, as it can affect biological systems.
Q4: How can I assess the stability of my this compound solution?
A4: A stability study can be performed by monitoring the concentration of this compound over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This involves analyzing aliquots of the solution stored under specific conditions at various time points and observing any decrease in the main compound peak and the appearance of degradation product peaks.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected or inconsistent experimental results. | Degradation of this compound in the stock solution. | Prepare a fresh stock solution of this compound from powder. Perform a quick stability check by comparing the HPLC/LC-MS chromatogram of the old stock with the fresh one. |
| Appearance of new peaks in the chromatogram of a this compound standard. | Degradation of the compound in the solvent. | Review the storage conditions and the age of the solution. Consider performing a forced degradation study to identify potential degradation products. |
| Difficulty in dissolving this compound powder. | Low-quality solvent or presence of moisture. | Use a new, sealed vial of anhydrous grade DMSO. Gentle warming and sonication can aid in dissolution.[1] |
Quantitative Data Summary
| Parameter | Condition | Duration | Reference |
| Powder | -20°C | 3 years | [1] |
| 4°C | 2 years | ||
| In Solvent (e.g., DMSO) | -80°C | 2 years | |
| -20°C | 1 year |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Study of this compound
This protocol outlines a general procedure to assess the intrinsic stability of this compound and identify potential degradation products.
1. Preparation of Stock Solution:
- Prepare a stock solution of this compound in acetonitrile or a mixture of acetonitrile and water at a concentration of 1 mg/mL. Acetonitrile is often preferred for stability studies due to its inertness.
2. Stress Conditions:
- Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.
- Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.
- Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.
- Thermal Degradation: Incubate the stock solution at 60°C in the dark for 24 hours.
- Photolytic Degradation: Expose the stock solution to UV light (254 nm) at room temperature for 24 hours.
3. Sample Analysis:
- At designated time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot from each stress condition.
- If necessary, neutralize the acidic and basic samples.
- Dilute the samples to a suitable concentration (e.g., 10 µg/mL) with the mobile phase.
- Analyze the samples using a stability-indicating HPLC-UV or LC-MS method (see Protocol 2).
4. Data Evaluation:
- Compare the chromatograms of the stressed samples with that of an unstressed control sample.
- Calculate the percentage degradation of this compound.
- Identify and characterize any significant degradation products.
Protocol 2: Stability-Indicating HPLC-UV Method for this compound
This protocol provides a starting point for developing an HPLC method to quantify this compound and separate it from its potential degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).
-
Start with a higher percentage of Solvent A and gradually increase the percentage of Solvent B.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at the λmax of this compound (determine by UV scan).
-
Injection Volume: 10 µL.
Method Validation: The method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, and linear for its intended purpose.
Visualizations
Caption: Forced degradation experimental workflow.
Caption: this compound's mechanism of action.
References
Optimizing Loreclezole concentration to avoid receptor inhibition.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Loreclezole concentration to avoid receptor inhibition in experimental settings. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data summaries to ensure accurate and reproducible results.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during experiments with this compound, providing direct answers and solutions.
Frequently Asked Questions (FAQs)
-
Q1: What is the primary mechanism of action of this compound? A1: this compound is a positive allosteric modulator (PAM) of the GABA-A receptor. It selectively binds to a site on the β2 and β3 subunits of the receptor, potentiating the effect of GABA. This leads to an increased influx of chloride ions and hyperpolarization of the neuron, resulting in an inhibitory effect on neurotransmission.[1][2][3][4][5]
-
Q2: Why am I observing a decrease in GABA-A receptor activity at high concentrations of this compound? A2: At concentrations above 6 µM, this compound can cause an inhibitory effect by enhancing the rate of apparent desensitization of the GABA-A receptor. This means the receptor becomes less responsive to GABA, even in the presence of the modulator. This inhibitory action appears to be independent of the β-subunit subtype.
-
Q3: What is the optimal concentration range for observing potentiation without inhibition? A3: The optimal concentration for potentiation typically lies in the low micromolar range. An EC50 of approximately 1.0 µM has been reported for enhancement of GABA-A receptor currents in NT2 cells. To avoid the inhibitory effects, it is recommended to use concentrations below 6 µM.
-
Q4: How should I prepare my this compound stock solution? A4: this compound hydrochloride is soluble in DMSO and ethanol with gentle warming. For in vitro experiments, a stock solution in DMSO is common. For long-term storage, it is recommended to store the stock solution at -20°C or -80°C. Always refer to the manufacturer's instructions for specific solubility and storage conditions.
Troubleshooting Common Experimental Issues
-
Issue 1: No potentiation of GABA-evoked currents is observed.
-
Possible Cause: The GABA-A receptor subtype expressed in your system may not be sensitive to this compound. This compound's potentiation is dependent on the presence of β2 or β3 subunits. Receptors containing the β1 subunit are not significantly potentiated.
-
Solution: Verify the subunit composition of your GABA-A receptors. If possible, use a positive control compound known to modulate your specific receptor subtype.
-
-
Issue 2: The potentiating effect of this compound is variable between experiments.
-
Possible Cause: The concentration of GABA used in the assay can influence the degree of potentiation by allosteric modulators. The effect of this compound is also dependent on the membrane potential.
-
Solution: Maintain a consistent, sub-maximal GABA concentration (e.g., EC10-EC20) across all experiments. Ensure that the holding potential in your electrophysiological recordings is consistent.
-
-
Issue 3: I am seeing inhibition at concentrations where I expect potentiation.
-
Possible Cause: There may be an error in the dilution of your this compound stock solution, leading to a higher final concentration than intended. Alternatively, prolonged exposure to this compound, even at lower concentrations, might induce desensitization.
-
Solution: Prepare fresh dilutions for each experiment and verify the calculations. Minimize the pre-incubation time with this compound before co-application with GABA.
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound's interaction with GABA-A receptors.
Table 1: this compound Concentration-Dependent Effects
| Concentration Range | Primary Effect | Receptor Subunit Dependence | Reference |
| Low µM (e.g., 1 µM) | Potentiation of GABA-evoked currents | Dependent on β2/β3 subunits | |
| > 6 µM | Inhibition via enhanced desensitization | Independent of β-subunit subtype | |
| 50-100 µM | Inhibition of [35S]TBPS binding | Not specified | |
| 100 µM | Direct activation of Cl- currents (26% of 5 µM GABA) | Tested on α1β2γ2S |
Table 2: Reported EC50 and IC50 Values for this compound
| Parameter | Value | Receptor/System | Notes | Reference |
| EC50 (Potentiation) | ~1.0 µM | GABA-A receptors in NT2 cells | Enhancement of GABA-evoked currents | |
| IC50 (Inhibition) | 0.5 µM | ρ1 homomeric GABA-C receptors | Inhibition of receptor function |
Experimental Protocols
This section provides detailed methodologies for key experiments to determine the optimal concentration of this compound.
Protocol 1: Determining the Concentration-Response Curve for this compound Potentiation using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
-
Oocyte Preparation and cRNA Injection:
-
Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.
-
Inject oocytes with cRNAs encoding the desired human GABA-A receptor subunits (e.g., α1, β2, and γ2).
-
Incubate injected oocytes for 2-5 days at 16-18°C in ND96 solution to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with ND96 solution.
-
Impale the oocyte with two microelectrodes (voltage and current) filled with 3 M KCl.
-
Clamp the oocyte membrane potential at a holding potential of -60 mV.
-
-
Experimental Procedure:
-
Establish a stable baseline current.
-
Apply a low, non-saturating concentration of GABA (e.g., EC10-EC20) to elicit a control current response.
-
Wash the oocyte with ND96 solution until the current returns to baseline.
-
Co-apply the same concentration of GABA with increasing concentrations of this compound (e.g., 0.01 µM to 30 µM).
-
Record the peak current amplitude for each this compound concentration.
-
Wash thoroughly between applications.
-
-
Data Analysis:
-
Normalize the peak current in the presence of this compound to the control GABA response.
-
Plot the normalized current as a function of this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and maximum potentiation.
-
Protocol 2: Assessing this compound-Induced Receptor Desensitization using Whole-Cell Patch-Clamp
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293) and transiently transfect with plasmids encoding the desired GABA-A receptor subunits.
-
Allow 24-48 hours for receptor expression.
-
-
Patch-Clamp Recording:
-
Prepare standard internal and external solutions for whole-cell patch-clamp recordings.
-
Obtain a whole-cell configuration from a transfected cell.
-
Clamp the cell at a holding potential of -60 mV.
-
-
Experimental Protocol:
-
Apply a saturating concentration of GABA for a prolonged period (e.g., 20-30 seconds) to induce desensitization and record the current decay.
-
Wash the cell until the current returns to baseline.
-
Pre-incubate the cell with a high concentration of this compound (>6 µM) for a short period (e.g., 30 seconds).
-
Co-apply the same saturating concentration of GABA with the high concentration of this compound and record the current.
-
Measure the rate and extent of current decay in the presence and absence of this compound.
-
-
Data Analysis:
-
Compare the desensitization kinetics (rate of current decay) and the steady-state current at the end of the GABA application between the control and this compound conditions.
-
An increased rate of decay and a smaller steady-state current in the presence of this compound indicate enhanced desensitization.
-
Visualizations
Signaling Pathway of this compound Modulation
Caption: Signaling pathway of this compound's dual modulatory effect on GABA-A receptors.
Experimental Workflow for Concentration-Response Analysis
Caption: Workflow for determining the concentration-response of this compound.
Logical Relationship for Optimizing this compound Concentration
Caption: Decision-making process for optimizing this compound concentration.
References
- 1. (+)-Catharanthine potentiates the GABAA receptor by binding to a transmembrane site at the β(+)/α(−) interface near the TM2-TM3 loop - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Direct activation of GABAA receptors by this compound, an anticonvulsant drug with selectivity for the beta-subunit PMID: 9076754 | MCE [medchemexpress.cn]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: Managing Loreclezole-induced GABA-A Receptor Desensitization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and managing the experimental complexities associated with Loreclezole and its effects on GABA-A receptor desensitization.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound on GABA-A receptors?
A1: this compound is a positive allosteric modulator of GABA-A receptors with a dual concentration-dependent effect. At lower concentrations, it potentiates GABA-induced chloride currents, primarily through a specific interaction with receptors containing β2 or β3 subunits.[1][2] This potentiation is due to a more than 300-fold higher affinity for these subunits compared to the β1 subunit.[3][4] At higher concentrations (typically above 6 µM), this compound enhances the rate and degree of apparent desensitization of the GABA-A receptor, an effect that is independent of the β-subunit subtype.[2]
Q2: What is GABA-A receptor desensitization?
A2: GABA-A receptor desensitization is a process where the receptor becomes less responsive to the continued presence of the agonist, GABA. This results in a decrease in the ion channel's opening frequency or duration, leading to a reduction in the chloride current despite the ongoing presence of GABA. This phenomenon is a crucial physiological mechanism for regulating the duration of synaptic inhibition.
Q3: Is the desensitization induced by this compound reversible?
A3: Yes, the desensitization is a reversible process. Upon washout of GABA and this compound, the receptor can return to its resting, activatable state. The recovery from desensitization follows a specific time course that can be experimentally determined.
Q4: What is the molecular basis for this compound's selectivity for β2 and β3 subunits?
A4: The selectivity of this compound for GABA-A receptors containing β2 or β3 subunits is determined by a single amino acid residue, an asparagine (Asn), located in the second transmembrane domain (TM2). The corresponding residue in the this compound-insensitive β1 subunit is a serine.
Q5: Can this compound directly activate GABA-A receptors?
A5: Yes, at higher concentrations (50-100 µM), this compound can directly activate GABA-A receptors in the absence of GABA, inducing an inward chloride current. However, the efficacy of this direct activation is lower than that of GABA. For instance, at 100 µM, the current evoked by this compound is approximately 26% of that induced by 5 µM GABA.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with this compound.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No potentiation of GABA-evoked currents is observed at low this compound concentrations (< 5 µM). | 1. The GABA-A receptors under study do not contain β2 or β3 subunits. 2. The concentration of this compound is too low. 3. The GABA concentration is too high (saturating), masking the potentiation effect. 4. Issues with the this compound stock solution (degradation or incorrect concentration). | 1. Verify the subunit composition of your experimental system (e.g., through Western blot, qPCR, or by using cells with known receptor subtypes). 2. Perform a concentration-response experiment to determine the optimal potentiating concentration of this compound for your specific receptor subtype and GABA concentration. 3. Use a sub-maximal GABA concentration (e.g., EC10-EC20) to unmask the potentiating effect of this compound. 4. Prepare a fresh stock solution of this compound in DMSO and store it at -20°C. Confirm the final concentration in your working solution. |
| Rapid and profound desensitization is observed even at low this compound concentrations. | 1. The concentration of this compound is higher than intended, pushing the effect towards desensitization. 2. The GABA concentration is high, which can enhance this compound-induced desensitization. 3. The specific GABA-A receptor subtype is particularly sensitive to desensitization. 4. "Rundown" of the GABA-A receptor during whole-cell recording, which can be mistaken for desensitization. | 1. Carefully check the dilution calculations for your this compound working solution. 2. Reduce the GABA concentration. 3. Characterize the desensitization properties of your receptor subtype in the absence of this compound to establish a baseline. 4. Include ATP and GTP in your intracellular patch pipette solution to minimize receptor rundown. Allow for a stable baseline recording before applying this compound. |
| High variability in the potentiation or desensitization effect between cells or experiments. | 1. Inconsistent concentrations of GABA or this compound being applied to the cells. 2. Heterogeneity in the GABA-A receptor subunit expression across the cell population. 3. Differences in the phosphorylation state of the receptors, which can modulate desensitization. 4. Technical variability in the patch-clamp recording (e.g., seal resistance, series resistance). | 1. Ensure your solution exchange system is working optimally for rapid and consistent drug application. 2. If using primary neurons or a mixed cell population, be aware of potential receptor heterogeneity. Consider using a cell line with stable expression of a specific receptor subtype. 3. Control for factors that can influence kinase and phosphatase activity in your experimental preparation. 4. Maintain consistent quality criteria for your patch-clamp recordings. |
| Unexpected direct activation by this compound alone. | 1. The concentration of this compound is in the high micromolar range (≥ 50 µM). 2. Contamination of the this compound stock or working solution with GABA. | 1. This is an expected effect at high concentrations. If direct activation is not desired, use lower concentrations of this compound. 2. Use fresh, high-purity reagents and prepare solutions carefully to avoid cross-contamination. |
Data Presentation
This compound Concentration-Response Data for GABA-A Receptor Modulation
| Parameter | Receptor Subtype | GABA Concentration | This compound Concentration | Effect | Reference |
| Potentiation | α1β2γ2S | EC20 | 1 µM | Significant potentiation | |
| α1β3γ2S | EC20 | 1 µM | Significant potentiation | ||
| α1β1γ2S | EC20 | 1 µM | No significant potentiation | ||
| Direct Activation | α1β2γ2S | 0 | 100 µM | 26% of current evoked by 5 µM GABA | |
| Desensitization | Not specified | Not specified | > 6 µM | Enhanced rate and degree of desensitization |
Electrophysiological Properties of this compound-Induced Effects
| Property | Description |
| Voltage-dependence of desensitization | The enhancement of desensitization by this compound is voltage-independent. |
| Competitive nature of desensitization | The desensitizing effect of this compound is non-competitive with GABA. |
| Subunit-dependence of desensitization | The enhancement of desensitization is independent of the β-subunit subtype. |
Experimental Protocols
Protocol 1: Characterizing this compound's Effect on GABA-A Receptor Currents using Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the potentiation and desensitization of GABA-A receptor currents by this compound.
Materials:
-
Cells expressing the GABA-A receptor subtype of interest (e.g., HEK293 cells, primary neurons).
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pipette fabrication.
-
Extracellular solution (ECS): 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose (pH adjusted to 7.4 with NaOH).
-
Intracellular solution (ICS): 140 mM CsCl, 10 mM HEPES, 10 mM EGTA, 4 mM Mg-ATP, 0.4 mM Na-GTP (pH adjusted to 7.2 with CsOH).
-
GABA stock solution (100 mM in water).
-
This compound stock solution (10 mM in DMSO).
Procedure:
-
Cell Preparation: Plate cells on coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull glass capillaries to a resistance of 3-5 MΩ when filled with ICS.
-
Recording Setup: Place a coverslip with cells in the recording chamber and perfuse with ECS.
-
Obtain Whole-Cell Configuration: Approach a cell with the patch pipette and apply gentle suction to form a gigaohm seal. Apply a brief, stronger suction pulse to rupture the membrane and achieve whole-cell configuration.
-
Establish Baseline: Hold the cell at -60 mV. Allow the recording to stabilize for 5-10 minutes.
-
GABA Application (Control): Apply a sub-maximal concentration of GABA (e.g., EC10-EC20) for 5-10 seconds to elicit a control current and observe its desensitization profile. Wash out with ECS.
-
This compound Application (Potentiation): Co-apply the same GABA concentration with a low concentration of this compound (e.g., 1 µM).
-
This compound Application (Desensitization): Co-apply a higher concentration of GABA with a higher concentration of this compound (e.g., 10 µM) for an extended duration (e.g., 20-30 seconds) to observe enhanced desensitization.
-
Data Analysis:
-
Potentiation: Measure the peak amplitude of the GABA-evoked current in the presence and absence of this compound. Calculate the percentage increase.
-
Desensitization: Fit the decay phase of the GABA-evoked current with a single or double exponential function to determine the time constant(s) (τ) and extent of desensitization.
-
Protocol 2: Investigating the Role of Protein Kinases in this compound-induced Desensitization
Objective: To determine if PKC or PKA activity modulates this compound's effect on GABA-A receptor desensitization.
Procedure:
-
Follow the steps outlined in Protocol 1.
-
In separate experiments, include a PKC activator (e.g., Phorbol 12-myristate 13-acetate, PMA) or a PKA activator (e.g., Forskolin) in the intracellular solution or pre-incubate the cells with the activator.
-
Alternatively, include a PKC inhibitor (e.g., Staurosporine) or a PKA inhibitor (e.g., H-89) to assess the role of basal kinase activity.
-
Compare the desensitization kinetics of this compound-potentiated GABA currents in the presence and absence of the kinase modulators.
Mandatory Visualizations
References
- 1. Direct activation of GABAA receptors by this compound, an anticonvulsant drug with selectivity for the beta-subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound enhances apparent desensitization of recombinant GABAA receptor currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The modulatory action of this compound at the gamma-aminobutyric acid type A receptor is determined by a single amino acid in the beta 2 and beta 3 subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The modulatory action of this compound at the gamma-aminobutyric acid type A receptor is determined by a single amino acid in the beta 2 and beta 3 subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for storing and handling Loreclezole powder.
Technical Support Center: Loreclezole
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to ensure the proper storage, handling, and effective use of this compound powder in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing and handling this compound powder?
A1: this compound powder should be stored under specific conditions to maintain its stability and integrity. Always handle the compound in a well-ventilated area, preferably a fume hood, to avoid inhalation of the powder.[1][2]
Storage and Handling Recommendations
| Condition | Recommendation | Rationale |
|---|---|---|
| Temperature | Store the powder at -20°C for long-term storage (up to 3 years).[1][3][4] For short-term use, 4°C is acceptable for up to 2 years. | Prevents degradation and maintains the chemical stability of the compound. |
| Light | Keep in a light-protected container. | Protects the compound from light-induced degradation. |
| Humidity | Store in a tightly sealed container in a dry place. | This compound is hygroscopic, and moisture can affect its stability and weighing accuracy. |
| Handling | Use personal protective equipment (PPE), including gloves, a lab coat, and eye protection. Avoid generating dust during handling. | Minimizes exposure and potential health risks. |
Q2: How should I prepare a stock solution of this compound?
A2: The preparation of a stock solution requires careful attention to the choice of solvent and dissolution technique. This compound has specific solubility characteristics that must be considered.
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
-
Pre-dissolution: Before opening, bring the vial of this compound powder to room temperature to prevent condensation of moisture on the compound.
-
Weighing: In a chemical fume hood, accurately weigh the desired amount of this compound powder. For example, for 1 mL of a 10 mM stock solution, weigh 2.745 mg of this compound (Molecular Weight: 274.53 g/mol ).
-
Dissolution: Add the appropriate volume of newly opened, anhydrous DMSO to the powder. It is recommended to use ultrasonic treatment to aid in dissolution.
-
Storage of Stock Solution: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store the stock solution at -80°C for up to 2 years or at -20°C for up to 1 year.
Solubility Data
| Solvent | Maximum Concentration | Notes |
|---|---|---|
| DMSO | 110 mg/mL (400.68 mM) | Ultrasonic treatment is recommended. Use newly opened DMSO as it is hygroscopic. |
| Ethanol | 5 mM | Gentle warming may be required to fully dissolve the compound. |
| Water | < 0.1 mg/mL | Considered insoluble in water. |
Troubleshooting Guides
Problem 1: The this compound powder is difficult to dissolve in DMSO, even with sonication.
-
Possible Cause 1: Hygroscopic Nature of DMSO: The DMSO used may have absorbed moisture from the air, which can significantly impact the solubility of this compound.
-
Solution: Always use newly opened, anhydrous DMSO for preparing stock solutions.
-
-
Possible Cause 2: Insufficient Sonication: The powder may not have been subjected to sonication for a long enough period.
-
Solution: Continue sonication in a water bath until the solution is clear. Gentle warming can also be applied, but be cautious to not overheat the solution.
-
Problem 2: Inconsistent experimental results are observed when using this compound.
-
Possible Cause 1: Degradation of Stock Solution: Repeated freeze-thaw cycles of the stock solution can lead to degradation of the compound.
-
Solution: Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.
-
-
Possible Cause 2: Instability in Aqueous Media: this compound is unstable in aqueous solutions for extended periods.
-
Solution: It is recommended to prepare fresh working solutions from the stock solution for each experiment and use them promptly.
-
Problem 3: The observed biological activity of this compound is lower than expected.
-
Possible Cause 1: Incorrect Receptor Subtype: this compound is a selective modulator of GABAA receptors containing β2 or β3 subunits. Its potency is significantly lower on receptors containing the β1 subunit.
-
Solution: Verify the subunit composition of the GABAA receptors in your experimental system.
-
-
Possible Cause 2: Concentration-Dependent Effects: At higher concentrations (above 6 μM), this compound can exhibit an inhibitory action by enhancing the desensitization of the GABAA receptor, which may mask its potentiating effects.
-
Solution: Perform a dose-response curve to determine the optimal concentration for your experiment.
-
Visual Guides
Caption: A logical workflow for troubleshooting common issues with this compound.
Caption: Factors affecting the stability of this compound in solution and mitigation strategies.
Caption: Workflow for preparing this compound stock and working solutions.
References
Validation & Comparative
Unraveling the Nuances of GABA-A Receptor Modulation: A Comparative Analysis of Loreclezole and Barbiturates
For researchers, scientists, and drug development professionals, understanding the distinct mechanisms of action of neuromodulatory compounds is paramount. This guide provides a detailed comparison of Loreclezole and barbiturates, two classes of drugs that both enhance the function of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. While both potentiate GABAergic neurotransmission, their molecular interactions and functional consequences differ significantly.
This comparison guide delves into their distinct binding sites, subunit selectivity, and the resulting electrophysiological and pharmacological profiles, supported by experimental data and detailed protocols.
At a Glance: Key Mechanistic Differences
| Feature | This compound | Barbiturates |
| Primary Mechanism | Positive allosteric modulator of the GABA-A receptor.[1][2] | Positive allosteric modulators and, at higher doses, direct agonists of the GABA-A receptor.[3] |
| Binding Site | A specific site on the β subunits of the GABA-A receptor.[1][4] | Multiple homologous transmembrane pockets at subunit interfaces, distinct from the GABA and benzodiazepine binding sites. |
| Subunit Selectivity | High affinity for GABA-A receptors containing β2 or β3 subunits; >300-fold lower affinity for receptors with the β1 subunit. | Relatively non-selective, though some subunit-dependent differences in affinity and efficacy have been observed. |
| Effect on Channel Gating | Potentiates GABA-induced chloride currents. At higher concentrations (>6 µM), it can enhance the rate of apparent desensitization. | Increases the mean open duration of the chloride channel in the presence of GABA. At higher concentrations, can directly open the channel. |
| Direct Activation | Can directly activate the GABA-A receptor at high concentrations (50-100 µM), but with lower efficacy compared to GABA. | Directly activate the GABA-A receptor at higher concentrations, independent of GABA. |
| Additional Mechanisms | At concentrations above 6 µM, can act at a novel inhibitory allosteric site to increase apparent desensitization, independent of β-subunit composition. | At higher concentrations, can block AMPA and kainate receptors, contributing to their CNS depressant effects. |
Quantitative Comparison of GABA-A Receptor Modulation
The following table summarizes key quantitative data from electrophysiological studies on the potentiation of GABA-A receptor currents and direct activation by this compound and representative barbiturates.
| Compound | Receptor Subtype | EC50 for Potentiation of GABA Current | Direct Activation (Current as % of max GABA response) | Reference |
| This compound | α1β2γ2S | Not explicitly stated, but potentiation observed at 1 µM | 26% of 5 µM GABA response at 100 µM | |
| Phenobarbital | Cultured rat hippocampal neurons | 0.89 mM (for 1 µM GABA) | Concentration-dependent, EC50 = 3.0 mM | |
| Pentobarbital | Cultured rat hippocampal neurons | 94 µM (for 1 µM GABA) | Concentration-dependent, EC50 = 0.33 mM |
Visualizing the Mechanisms of Action
To illustrate the distinct binding sites and modulatory actions of this compound and barbiturates on the GABA-A receptor, the following diagrams are provided.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and barbiturates.
Electrophysiological Recording of GABA-A Receptor Currents
Objective: To measure the potentiation of GABA-activated currents by this compound or barbiturates in a cellular system.
Materials:
-
Xenopus laevis oocytes or cultured neurons (e.g., mouse spinal cord or rat hippocampal neurons).
-
For oocytes: cRNAs for desired GABA-A receptor subunits (e.g., α1, β2, γ2S).
-
Recording setup: Two-electrode voltage-clamp or whole-cell patch-clamp amplifier, micromanipulators, perfusion system.
-
Solutions:
-
Oocyte Ringer's Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5.
-
For Neurons (Artificial Cerebrospinal Fluid - aCSF): 125 mM NaCl, 2.5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 26 mM NaHCO₃, 1.25 mM NaH₂PO₄, 10 mM glucose, bubbled with 95% O₂/5% CO₂.
-
Internal Solution (for patch-clamp): 140 mM CsCl, 10 mM HEPES, 10 mM EGTA, 2 mM MgCl₂, 2 mM ATP-Mg, 0.3 mM GTP-Na, pH adjusted to 7.3 with CsOH.
-
-
GABA, this compound, and barbiturates (e.g., phenobarbital, pentobarbital) stock solutions.
Procedure:
-
Cell Preparation:
-
Xenopus Oocytes: Inject oocytes with a mixture of cRNAs for the desired GABA-A receptor subunits. Incubate for 2-7 days at 18°C.
-
Cultured Neurons: Plate dissociated neurons on coated coverslips and culture for 2-4 weeks.
-
-
Recording:
-
Two-Electrode Voltage-Clamp (Oocytes): Place an oocyte in the recording chamber and impale with two microelectrodes filled with 3 M KCl. Clamp the membrane potential at -70 mV.
-
Whole-Cell Patch-Clamp (Neurons): Transfer a coverslip with neurons to the recording chamber. Establish a whole-cell recording configuration using a patch pipette filled with internal solution. Clamp the membrane potential at -60 mV.
-
-
Drug Application:
-
Perfuse the cell with the external solution (ND96 or aCSF).
-
Apply a sub-maximal concentration of GABA (e.g., EC₁₀-EC₂₀) to elicit a baseline current.
-
Co-apply the same concentration of GABA with varying concentrations of this compound or the barbiturate to determine the dose-dependent potentiation.
-
For direct activation, apply the compounds in the absence of GABA.
-
-
Data Analysis:
-
Measure the peak amplitude of the inward chloride currents.
-
Calculate the potentiation as the percentage increase in current amplitude in the presence of the modulator compared to GABA alone.
-
Construct dose-response curves and determine the EC₅₀ values for potentiation and direct activation.
-
Radioligand Binding Assay for GABA-A Receptor
Objective: To determine the affinity of this compound or barbiturates for their binding sites on the GABA-A receptor complex.
Materials:
-
Rat cortical membranes.
-
Radioligand: e.g., [³⁵S]TBPS (t-butylbicyclophosphorothionate), which binds to a site within the chloride channel pore and its binding is allosterically modulated by drugs acting at the GABA-A receptor.
-
GABA, this compound, barbiturates.
-
Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Filtration apparatus and glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize rat cerebral cortex in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membranes multiple times by resuspension and centrifugation to remove endogenous GABA.
-
-
Binding Assay:
-
In a series of tubes, add the prepared membranes, the radioligand ([³⁵S]TBPS), and varying concentrations of the unlabeled test compound (this compound or barbiturate).
-
Include tubes with excess unlabeled ligand to determine non-specific binding.
-
Incubate the mixture at a specific temperature (e.g., 25°C) for a set time to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.
-
Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
-
Conclusion
References
- 1. Direct activation of GABAA receptors by this compound, an anticonvulsant drug with selectivity for the beta-subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound enhances apparent desensitization of recombinant GABAA receptor currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct activation of GABAA receptors by barbiturates in cultured rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The modulatory action of this compound at the gamma-aminobutyric acid type A receptor is determined by a single amino acid in the beta 2 and beta 3 subunit - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Comprehensive Safety and Handling Guide for Loreclezole
This guide provides essential safety protocols, operational procedures, and disposal plans for handling Loreclezole in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals to ensure the safe and effective use of this potent pharmaceutical compound.
Quantitative Data Summary
For ease of reference, key quantitative data for this compound are summarized in the table below.
| Parameter | Value | Source |
| Storage Temperature (Long-term) | -20°C | BioCrick MSDS |
| Storage Temperature (Short-term) | 2-8°C | BioCrick MSDS |
| Purity | >97% | BioCrick MSDS |
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure to this compound. The following table outlines the required PPE for various stages of handling.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) or a full-facepiece respirator with P100/FFP3 filters. | A PAPR is recommended for procedures with a high potential for aerosol or dust generation, such as weighing and aliquoting of the solid compound.[1] For lower-risk activities, a well-fitted full-facepiece respirator provides adequate protection.[2] |
| Hand Protection | Double Gloving (Nitrile Gloves) | Two pairs of powder-free nitrile gloves should be worn.[1][3] The outer glove should be changed immediately if contaminated or every 30 minutes during continuous handling.[2] |
| Body Protection | Disposable Coveralls or a solid-front, back-closing gown. | Coveralls made of materials like Tyvek® or a disposable gown resistant to chemical permeation should be worn over scrubs or personal clothing. |
| Eye Protection | Chemical Splash Goggles and a Face Shield. | Goggles should provide a complete seal around the eyes. A face shield must be worn over the goggles to protect against splashes. |
| Foot Protection | Disposable Shoe Covers | Worn over laboratory-dedicated, closed-toe shoes. Shoe covers should be removed before exiting the designated handling area. |
Operational Plan for Handling this compound
A systematic approach is crucial for the safe handling of this compound. The following step-by-step plan details the procedures from preparation to post-handling cleanup.
Pre-Handling Procedures
-
Risk Assessment : Conduct a risk assessment for the planned experiment to identify potential hazards and determine the necessary control measures.
-
Designated Area : All handling of this compound powder must be performed in a designated area, such as a certified chemical fume hood or a containment ventilated enclosure (CVE).
-
Gather Materials : Ensure all necessary equipment, including PPE, spill kit, and waste disposal containers, are readily available in the designated area.
-
Decontamination Solution : Prepare a validated decontamination solution appropriate for this compound.
-
PPE Donning : Put on all required PPE in the correct sequence in a designated clean area before entering the handling zone.
Handling Procedures
-
Weighing and Aliquoting :
-
Perform all weighing and transfer of solid this compound within a containment system (e.g., ventilated balance enclosure) to minimize dust generation.
-
Use dedicated spatulas and weighing boats.
-
Handle the compound gently to avoid creating airborne particles.
-
-
Solution Preparation :
-
When dissolving the compound, add the solvent to the solid slowly to prevent splashing.
-
Keep the container covered as much as possible during dissolution.
-
If sonication is required, ensure the container is sealed.
-
Post-Handling Procedures
-
Decontamination : Thoroughly decontaminate all surfaces, equipment, and glassware that have come into contact with this compound using the prepared decontamination solution.
-
Waste Disposal : Dispose of all waste, including contaminated PPE, in the designated hazardous waste containers.
-
PPE Doffing : Remove PPE in the designated doffing area in a manner that avoids self-contamination. Disposable PPE should not be reused.
-
Personal Hygiene : Immediately after removing PPE, wash hands and any potentially exposed skin with soap and water.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
Chemical Waste
-
Solid this compound : Unused or waste this compound powder should be collected in a clearly labeled, sealed container for hazardous chemical waste.
-
Liquid Waste : Solutions containing this compound should be collected in a dedicated, labeled hazardous waste container. Do not dispose of down the drain.
Contaminated Materials
-
PPE : All disposable PPE, including gloves, coveralls, shoe covers, and respirator cartridges, must be disposed of as hazardous waste. Place these items in a designated, labeled hazardous waste bag or container immediately after use.
-
Labware : Disposable labware (e.g., pipette tips, weighing boats) should be placed in the hazardous waste container. Reusable glassware must be decontaminated before being washed and reused.
-
Spill Cleanup Materials : Any materials used to clean up a this compound spill must be disposed of as hazardous waste.
All hazardous waste must be managed and disposed of in accordance with institutional, local, and national regulations. This typically involves collection by a licensed hazardous waste disposal service for incineration.
Experimental Protocols and Visualizations
Safe Handling Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
Emergency Spill Response
This diagram outlines the immediate steps to take in the event of a this compound spill.
Caption: Emergency Procedure for this compound Spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
